Amylin (8-37), rat
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C140H227N43O43 |
|---|---|
Molecular Weight |
3200.6 g/mol |
IUPAC Name |
N-[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[2-[2-[[1-[[1-[2-[2-[[1-[[4-amino-1-[[1-[[2-[[1-[[4-amino-1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[2-(2-aminopropanoylamino)-3-hydroxybutanoyl]amino]pentanediamide |
InChI |
InChI=1S/C140H227N43O43/c1-62(2)46-81(114(202)156-58-104(198)181-43-25-32-94(181)129(217)177-107(68(13)14)133(221)172-90(49-65(7)8)137(225)183-45-27-34-96(183)138(226)182-44-26-33-95(182)130(218)180-110(73(19)189)136(224)171-89(56-102(147)196)124(212)175-105(66(9)10)131(219)155-57-103(197)158-91(59-184)126(214)170-88(55-101(146)195)125(213)179-109(72(18)188)135(223)162-80(111(148)199)50-75-35-37-76(190)38-36-75)164-121(209)86(53-99(144)193)168-122(210)87(54-100(145)194)169-127(215)92(60-185)174-128(216)93(61-186)173-116(204)78(31-24-42-154-140(151)152)160-132(220)106(67(11)12)176-123(211)83(48-64(5)6)166-119(207)84(51-74-28-21-20-22-29-74)167-120(208)85(52-98(143)192)163-113(201)70(16)157-118(206)82(47-63(3)4)165-115(203)77(30-23-41-153-139(149)150)159-117(205)79(39-40-97(142)191)161-134(222)108(71(17)187)178-112(200)69(15)141/h20-22,28-29,35-38,62-73,77-96,105-110,184-190H,23-27,30-34,39-61,141H2,1-19H3,(H2,142,191)(H2,143,192)(H2,144,193)(H2,145,194)(H2,146,195)(H2,147,196)(H2,148,199)(H,155,219)(H,156,202)(H,157,206)(H,158,197)(H,159,205)(H,160,220)(H,161,222)(H,162,223)(H,163,201)(H,164,209)(H,165,203)(H,166,207)(H,167,208)(H,168,210)(H,169,215)(H,170,214)(H,171,224)(H,172,221)(H,173,204)(H,174,216)(H,175,212)(H,176,211)(H,177,217)(H,178,200)(H,179,213)(H,180,218)(H4,149,150,153)(H4,151,152,154) |
InChI Key |
KXIRMGRGEHRNNC-UHFFFAOYSA-N |
sequence |
ATQRLANFLVRSSNNLGPVLPPTNVGSNTY-NH2 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of Rat Amylin (8-37)
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and purification of rat amylin (8-37). This peptide fragment is a valuable tool in metabolic research, particularly in studies related to glucose homeostasis and amylin receptor pharmacology. This guide outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of key processes and pathways.
Introduction
Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin from pancreatic β-cells. It plays a role in glycemic regulation by slowing gastric emptying, suppressing glucagon secretion, and promoting satiety. The (8-37) fragment of amylin is a C-terminal truncated analog that acts as a weak antagonist at amylin receptors (AMY).[1] The rat isoform of this fragment is often used in research due to its non-aggregating properties compared to its human counterpart.
The amino acid sequence for rat amylin (8-37) is: H-Ala-Thr-Gln-Arg-Leu-Ala-Asn-Phe-Leu-Val-Arg-Ser-Ser-Asn-Asn-Leu-Gly-Pro-Val-Leu-Pro-Pro-Thr-Asn-Val-Gly-Ser-Asn-Thr-Tyr-NH2 [2][3]
This guide details the chemical synthesis of this 30-amino acid, C-terminally amidated peptide using Fmoc-based Solid-Phase Peptide Synthesis (SPPS) and its subsequent purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Synthesis and Purification Workflow
The overall process for obtaining pure rat amylin (8-37) involves a series of sequential steps, from initial synthesis on a solid support to final purification and characterization. A generalized workflow is depicted below.
Caption: Figure 1: General Workflow for Rat Amylin (8-37) Synthesis and Purification
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
This protocol is based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for the synthesis of C-terminally amidated peptides.
3.1.1. Materials and Reagents
-
Resin: Rink Amide MBHA resin (0.5 - 0.8 mmol/g substitution)
-
Amino Acids: Fmoc-protected amino acids with standard acid-labile side-chain protecting groups (e.g., Trt, Boc, tBu, Pbf)
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
-
Deprotection Reagent: 20% (v/v) piperidine in DMF
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water
-
Precipitation Solvent: Cold diethyl ether
3.1.2. Synthesis Procedure
The synthesis is typically performed on an automated peptide synthesizer. The following describes a single coupling cycle.
-
Resin Swelling: Place the Rink Amide resin in a reaction vessel and swell in DMF for 30 minutes.[4]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the vessel.
-
Treat again with 20% piperidine in DMF for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid, 3.9 equivalents of HBTU/HOBt in DMF.
-
Add 8 equivalents of DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
Drain the reaction vessel and wash thoroughly with DMF.
-
-
Cycle Repetition: Repeat steps 2 and 3 for each amino acid in the sequence, starting from the C-terminal Tyr to the N-terminal Ala. For "difficult" couplings, such as those involving proline or sequences prone to aggregation, a double coupling strategy (repeating step 3) may be employed.[5]
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and then IPA. Dry the resin under vacuum.
3.1.3. Cleavage and Deprotection
-
Transfer the dried peptide-resin to a cleavage vessel.
-
Add the cleavage cocktail (e.g., 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 50-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under a stream of nitrogen and then under high vacuum.
-
Lyophilize the crude peptide from a water/acetonitrile mixture to obtain a fluffy white powder.
Purification by RP-HPLC
The crude peptide is purified using preparative reversed-phase high-performance liquid chromatography.
3.2.1. Materials and Reagents
-
HPLC System: Preparative HPLC system with a UV detector.
-
Column: Preparative C18 column (e.g., 10 µm particle size, 300 Å pore size, 21.2 x 250 mm).
-
Mobile Phase A: 0.1% TFA in deionized water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample Solvent: Mobile Phase A or a solvent that ensures complete dissolution of the crude peptide, such as hexafluoroisopropanol (HFIP) for aggregation-prone peptides.[6]
3.2.2. Purification Protocol
-
Crude Peptide Dissolution: Dissolve the lyophilized crude peptide in Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added. The sample should be filtered through a 0.45 µm filter before injection.[7]
-
Method Development (Analytical Scale): It is recommended to first optimize the separation on an analytical C18 column with the same packing material. A typical scouting gradient would be a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.[8]
-
Preparative Purification:
-
Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient optimized from the analytical run. A shallow gradient (e.g., 0.5-1.0% increase in Mobile Phase B per minute) around the elution point of the target peptide will provide the best resolution.[9]
-
Monitor the elution profile at 214 nm and 280 nm.[10]
-
Collect fractions corresponding to the main peak.
-
-
Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify those containing the pure desired peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.
Data Presentation
The following tables summarize typical quantitative data expected from the synthesis and purification of rat amylin (8-37).
Table 1: Synthesis Parameters and Yield
| Parameter | Value |
| Resin Type | Rink Amide MBHA |
| Resin Substitution | 0.6 mmol/g |
| Synthesis Scale | 0.25 mmol |
| Crude Peptide Yield (mg) | ~650 mg |
| Theoretical Yield (mg) | 800.15 mg |
| Crude Yield (%) | ~81% |
Table 2: HPLC Purification Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase, 10 µm, 300 Å |
| Dimensions | 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15 mL/min |
| Gradient | 20-50% B over 60 minutes |
| Detection Wavelength | 214 nm |
Table 3: Purity and Characterization
| Parameter | Result |
| Purity before HPLC | ~65-75% |
| Purity after HPLC | >95% (typically >98%) |
| Molecular Weight (Theoretical) | 3200.61 Da |
| Molecular Weight (Observed by MS) | 3200.5 ± 0.5 Da |
Amylin Receptor Signaling Pathway
Amylin receptors are heterodimeric G protein-coupled receptors (GPCRs) composed of the calcitonin receptor (CTR) complexed with one of three Receptor Activity-Modifying Proteins (RAMPs).[11][12] The specific RAMP determines the receptor subtype (AMY1, AMY2, or AMY3). Upon amylin binding, the receptor complex undergoes a conformational change, leading to the activation of intracellular signaling cascades, primarily through the Gs alpha subunit, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[13]
Caption: Figure 2: Amylin Receptor Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. Amylin (8-37),rat | PA16900 | Biosynth [biosynth.com]
- 4. peptide.com [peptide.com]
- 5. US5424394A - Synthetic preparation of amylin and amylin analogues - Google Patents [patents.google.com]
- 6. Synthesis and purification of amyloidogenic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. hplc.eu [hplc.eu]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physiological Role of Endogenous Amylin (8-37) in Rats
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endogenous amylin, a peptide hormone co-secreted with insulin from pancreatic β-cells, plays a significant role in glucose homeostasis and energy balance. The physiological actions of this hormone are often elucidated through the use of selective antagonists, such as amylin (8-37), a truncated analog of native amylin. In rat models, the administration of amylin (8-37) has revealed that endogenous amylin tonically regulates several key metabolic processes. These include modulating insulin action, controlling glucagon secretion, regulating gastric emptying, and influencing food intake and satiety. This document provides a comprehensive overview of the physiological role of endogenous amylin in rats, with a focus on data derived from studies utilizing the antagonist amylin (8-37) and its analog, AC187. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to support further research and drug development in this area.
Introduction to Amylin and its Antagonist Amylin (8-37)
Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide that works in concert with insulin to regulate blood glucose levels.[1][2] Its functions include slowing the rate of glucose appearance in the bloodstream by inhibiting mealtime glucagon secretion and delaying gastric emptying.[1] Due to its synergistic role with insulin, understanding the physiological importance of endogenous amylin is crucial for developing therapies for metabolic diseases.
Amylin (8-37) is a specific amylin antagonist used to investigate the physiological functions of endogenous amylin.[3] By blocking the action of amylin at its receptors, researchers can observe the resulting physiological changes and infer the role of the endogenous hormone. AC187 is another potent and selective amylin receptor antagonist frequently used in these studies.[1][2][4]
Physiological Roles of Endogenous Amylin in Rats
Studies using amylin (8-37) and AC187 in rats have demonstrated that endogenous amylin has several key physiological functions:
-
Regulation of Glucose Homeostasis and Insulin Sensitivity: Endogenous amylin appears to modulate insulin action. Administration of amylin (8-37) in both normal and insulin-resistant rats enhanced whole-body and muscle insulin sensitivity and reduced plasma insulin levels.[3][5] This suggests that endogenous amylin may have a tonic effect on insulin action. Furthermore, blocking endogenous amylin with an antagonist suppressed the rise in plasma lactate following a glucose load, indicating a role in in-vivo metabolism.[4]
-
Control of Glucagon Secretion: Amylin blockade with AC187 led to an increase in glucagon concentration, indicating that endogenous amylin tonically inhibits glucagon secretion.[1] This is a critical mechanism for controlling the rate of glucose appearance in the circulation.[1]
-
Regulation of Gastric Emptying: The use of amylin antagonists has shown that endogenous amylin plays a role in slowing gastric emptying.[1] Blockade of amylin receptors accelerated the emptying of liquids from the stomach, which can lead to an exaggerated glycemic response after a meal.[1]
-
Satiety and Food Intake Regulation: Endogenous amylin is involved in the central regulation of food intake and energy balance.[6] Administration of the amylin antagonist AC187, either intravenously or directly into the brain (third ventricle or area postrema), resulted in increased food intake.[2][6][7] This effect is characterized by an increase in both meal size and meal frequency, supporting the hypothesis that endogenous amylin is essential for normal satiation.[2] Long-term inhibition of central amylin signaling has been shown to increase body adiposity.[6]
-
Lipid Metabolism: The administration of amylin (8-37) has been shown to alter lipid metabolism in rats.[3][5] Specifically, it increased basal plasma triglycerides while lowering nonesterified fatty acids.[3][5] In saline-treated rats, the antagonist also reduced muscle triglyceride and total long-chain acyl-CoA content.[3][5]
Quantitative Data from Key Experiments
The following tables summarize quantitative data from studies investigating the effects of amylin antagonists in rats.
| Parameter | Animal Model | Treatment | Key Findings | Reference |
| Plasma Insulin | Normal and insulin-resistant (hGH-infused) Wistar rats | Infusion of amylin-(8-37) (0.125 µmol/h) | Reduced plasma insulin (P < 0.001) in both groups. | [3] |
| Insulin Sensitivity | Normal and insulin-resistant (hGH-infused) Wistar rats | Infusion of amylin-(8-37) (0.125 µmol/h) | Enhanced whole body and muscle insulin sensitivity (P < 0.05). Corrected hGH-induced liver insulin resistance. | [3] |
| Lipid Metabolism | Normal and insulin-resistant (hGH-infused) Wistar rats | Infusion of amylin-(8-37) (0.125 µmol/h) | Increased basal plasma triglycerides, lowered plasma nonesterified fatty acids. Reduced muscle triglyceride and total long-chain acyl-CoA content in saline-treated rats (P < 0.05). | [3] |
| Glucagon Secretion | Sprague-Dawley rats | Amylin receptor blocker AC187 | Increased glucagon concentration. | [1] |
| Gastric Emptying | Sprague-Dawley rats | Amylin receptor blocker AC187 | Accelerated gastric emptying of liquids. | [1] |
| Post-challenge Glycemia | Hyperamylinemic, obese Lister Albany/NIH rats | Amylin receptor blocker AC187 during a glucose challenge | Exaggerated post-challenge glycemia. | [1] |
| Food Intake (Acute) | Non-food-deprived rats | Intravenous infusion of AC187 (60–2,000 pmol·kg⁻¹·min⁻¹) | Dose-dependent stimulation of food intake (maximal increases from 76% to 171%). Increased mean meal size and meal frequency. | [2] |
| Food Intake (Central) | Ad lib-fed male Long Evans rats | Bolus third-ventricle infusion of AC187 (250 or 1000 pmol) | Significantly elevated 4-hour food intake. | [6] |
| Food Intake (Chronic) | Male Long Evans rats | 14-day continuous third-ventricle infusion of AC187 (100 pmol/h) | Significantly more food consumed over 14 days (Control: 322 ± 6 g vs. AC187: 360 ± 12 g). | [6] |
| Body Composition | Male Long Evans rats | 14-day continuous third-ventricle infusion of AC187 (100 pmol/h) | Body fat increased by about 30% with no difference in lean tissue. | [6] |
| Plasma Lactate | Rats | Pre-treatment with AC187 followed by a 2 mmol glucose load | The rise in plasma lactate was less than in rats administered glucose only (P < 0.02). | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
In Vivo Infusion and Hyperinsulinemic Clamp
-
Objective: To assess the effect of amylin-(8-37) on insulin action and lipid metabolism.[3]
-
Animal Model: Fasting conscious Wistar rats.[3]
-
Procedure:
-
Rats were infused with either saline or human growth hormone (hGH) to induce insulin resistance.
-
Within these groups, a subset received a co-infusion of rat amylin-(8-37) at a rate of 0.125 µmol/h for 5.75 hours.[3]
-
At 3.75 hours into the infusion, a hyperinsulinemic (100 mU/l) euglycemic clamp was initiated.[3]
-
A bolus of 2-deoxy-D-[3H]glucose and [14C]glucose was administered to measure glucose uptake and turnover.[3]
-
Blood samples were collected to measure plasma insulin, triglycerides, and nonesterified fatty acids.[3]
-
Muscle tissue was analyzed for triglyceride and long-chain acyl-CoA content.[3]
-
Central Administration and Food Intake Monitoring
-
Objective: To determine the role of central endogenous amylin in regulating food intake and energy balance.[6]
-
Animal Model: Male Long Evans rats with cannulas implanted into the third cerebral ventricle (i3vt).[6]
-
Procedure (Acute):
-
Procedure (Chronic):
-
Rats received a continuous i3vt infusion of CSF or AC187 (100 pmol/h) for 14 days via implanted osmotic pumps.[6]
-
Daily food intake and body weight were recorded.
-
At the end of the 14-day period, body composition (fat and lean mass) was analyzed.[6]
-
Fasting plasma glucose and insulin levels were measured.[6]
-
Gastric Emptying and Glucagon Secretion Studies
-
Objective: To evaluate the effect of amylin receptor blockade on gastric emptying and glucagon secretion.[1]
-
Animal Model: Sprague-Dawley rats and genetically obese Lister Albany/NIH rats.[1]
-
Procedure:
-
The effect of the amylin antagonist AC187 on glucagon secretion was studied during euglycemic, hyperinsulinemic clamps in Sprague-Dawley rats.[1]
-
Gastric emptying of liquids was assessed in Sprague-Dawley rats following AC187 administration.[1]
-
In hyperamylinemic, obese Lister Albany/NIH rats, the impact of AC187 on gastric emptying and plasma glucose profiles was measured during a glucose challenge.[1]
-
Signaling Pathways and Experimental Workflows
The physiological effects of amylin are mediated through a complex receptor system. The amylin receptor is a heterodimer composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).[8]
Proposed Signaling for Satiety
Endogenous amylin, released from the pancreas post-meal, acts on receptors in the area postrema of the hindbrain.[7][9] This signal is then relayed to other brain regions to induce satiety and reduce food intake.[10] The antagonist amylin (8-37) or AC187 blocks this interaction, thereby increasing food consumption.
Caption: Amylin-mediated satiety signaling pathway and its blockade by antagonists.
Experimental Workflow for Investigating Central Amylin Action
The following diagram illustrates a typical workflow for studying the central effects of endogenous amylin on food intake in rats.
Caption: Experimental workflow for central administration of amylin antagonists in rats.
Conclusion and Future Directions
The use of the antagonist amylin (8-37) and its analogs in rat models has been instrumental in defining the physiological role of endogenous amylin. It is now clear that endogenous amylin is a key regulator of glucose homeostasis, working through mechanisms that include the modulation of insulin sensitivity, suppression of glucagon, and control of gastric emptying. Furthermore, its central actions on satiety and food intake highlight its importance in energy balance.
For drug development professionals, these findings underscore the therapeutic potential of targeting the amylin system. Amylin mimetics are already in clinical use, but a deeper understanding of the nuanced roles of endogenous amylin could lead to the development of novel therapeutics for obesity and diabetes with improved efficacy and side-effect profiles.
Future research should focus on dissecting the downstream signaling pathways activated by amylin receptors in different tissues. Investigating the interaction of amylin with other metabolic hormones and exploring its role in different models of metabolic disease will also be crucial for a complete understanding of its physiological significance.
References
- 1. Role of endogenous amylin in glucagon secretion and gastric emptying in rats demonstrated with the selective antagonist, AC187 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Rat amylin-(8-37) enhances insulin action and alters lipid metabolism in normal and insulin-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective amylin antagonist suppresses rise in plasma lactate after intravenous glucose in the rat. Evidence for a metabolic role of endogenous amylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of central amylin signaling increases food intake and body adiposity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Infusion of the amylin antagonist AC 187 into the area postrema increases food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the In Vitro Mechanism of Action of Amylin (8-37), Rat
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro mechanism of action of the rat isoform of Amylin (8-37), a truncated peptide analog of the pancreatic hormone amylin. This document summarizes key findings from in vitro studies in rat models, detailing its receptor binding profile, downstream signaling pathways, and cellular effects. The information is presented to support further research and drug development efforts targeting the amylin receptor system.
Receptor Binding Profile of Rat Amylin (8-37)
Rat Amylin (8-37) functions as a competitive antagonist at amylin receptors (AMY). Amylin receptors are heterodimeric G protein-coupled receptors (GPCRs) composed of the calcitonin receptor (CTR) complexed with one of three receptor activity-modifying proteins (RAMPs), designated as AMY1 (CTR + RAMP1), AMY2 (CTR + RAMP2), and AMY3 (CTR + RAMP3). The specific RAMP subunit influences the receptor's affinity for ligands.
In vitro studies have demonstrated that rat Amylin (8-37) exhibits a weak antagonistic affinity for amylin receptors.[1] It also shows some cross-reactivity with calcitonin gene-related peptide (CGRP) receptors, which share structural homology with amylin receptors. However, its antagonist potency is generally greater at amylin receptors for metabolic effects.[2]
Quantitative Binding Affinity Data
The following table summarizes the binding affinities of rat Amylin (8-37) and related peptides at amylin and CGRP receptors in rat tissues and cell lines.
| Ligand | Receptor/Tissue | Assay Type | Ki (nM) | Reference |
| Rat Amylin (8-37) | Rat Nucleus Accumbens | Radioligand Binding ([¹²⁵I]amylin) | - | [2] |
| Rat Amylin | Rat Liver Membranes | Radioligand Binding ([¹²⁵I]CGRP) | 35 | [3] |
| Rat Amylin | Rat Brain Membranes | Radioligand Binding ([¹²⁵I]CGRP) | 37 | [3] |
| Rat Amylin | L6 Myocytes | Radioligand Binding ([¹²⁵I]CGRP) | 91 | [3] |
Note: Specific Ki values for rat Amylin (8-37) are not consistently reported across the literature, with its antagonist activity often characterized by functional assays.
Downstream Signaling Pathways
Amylin receptor activation primarily couples to the Gs alpha subunit of the G protein complex, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Rat Amylin (8-37) competitively inhibits this amylin-induced cAMP production.
Another signaling pathway implicated in amylin action is the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of extracellular signal-regulated kinase (ERK). Amylin has been shown to induce ERK phosphorylation in certain cell types, and as an antagonist, Amylin (8-37) is expected to block this effect.[4]
Signaling Pathway Diagram
Caption: Amylin signaling pathway and the antagonistic action of Amylin (8-37).
In Vitro Cellular and Physiological Effects
The antagonistic properties of rat Amylin (8-37) have been characterized in various in vitro models, primarily in tissues and cells involved in metabolism.
Inhibition of Amylin-Mediated Effects on Glycogen Synthesis
In isolated rat soleus muscle, amylin inhibits insulin-stimulated glycogen synthesis. Rat Amylin (8-37) effectively blocks this inhibitory effect of amylin, demonstrating its antagonistic action at the tissue level.[5][6] In the absence of amylin, Amylin (8-37) itself has no effect on glycogen synthesis.[5][6]
Antagonism of cAMP Production
In rat L6 muscle cells, amylin stimulates the production of cAMP. The CGRP receptor antagonist, CGRP (8-37), which also has affinity for amylin receptors, has been shown to completely block the amylin-induced increase in cAMP.[3] Rat Amylin (8-37) is expected to have a similar inhibitory effect on amylin-stimulated cAMP accumulation.
Quantitative Functional Antagonism Data
| Antagonist | Agonist | Cell/Tissue Type | Assay | IC50 / pA2 | Reference |
| Rat Amylin (8-37) | Rat Amylin | Isolated Rat Soleus Muscle | Glycogen Synthesis Inhibition | - | [5][6] |
| CGRP (8-37) | Rat Amylin | L6 Myocytes | cAMP Accumulation | - | [3] |
Note: Quantitative antagonist potency values such as IC50 or pA2 for rat Amylin (8-37) in functional assays are not always explicitly stated in the reviewed literature, with effects often described qualitatively.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vitro findings. Below are generalized protocols for key experiments used to characterize the mechanism of action of rat Amylin (8-37).
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand to its receptor.
Caption: Generalized workflow for a radioligand binding assay.
Protocol Details:
-
Buffers: Typically, a Tris-based buffer containing protease inhibitors and bovine serum albumin is used.
-
Incubation Conditions: Incubation is carried out at a specific temperature (e.g., 22°C or 4°C) for a duration sufficient to reach binding equilibrium.
-
Non-specific Binding: Determined by adding a high concentration of an unlabeled ligand.
-
Data Analysis: The Cheng-Prusoff equation is often used to calculate the Ki from the IC50 value.
cAMP Accumulation Assay
This assay measures the ability of a compound to stimulate or inhibit the production of intracellular cAMP.
Caption: Generalized workflow for a cAMP accumulation assay.
ERK Phosphorylation Assay (Western Blot)
This assay is used to detect the phosphorylation state of ERK, indicating the activation of the MAPK signaling pathway.
Caption: Generalized workflow for an ERK phosphorylation assay via Western Blot.
Conclusion
In vitro studies in rat models have established Amylin (8-37) as a weak but specific antagonist of amylin receptors. Its mechanism of action involves the competitive blockade of amylin binding to its receptors, thereby inhibiting downstream signaling pathways such as cAMP production and potentially ERK phosphorylation. This antagonism translates to the reversal of amylin's cellular effects, notably the inhibition of insulin-stimulated glycogen synthesis in skeletal muscle. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working on the amylin system and its therapeutic modulation. Further characterization of the antagonist potency of rat Amylin (8-37) at different amylin receptor subtypes will be valuable for a more complete understanding of its in vitro pharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Differential antagonism of amylin's metabolic and vascular actions with amylin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amylin increases cyclic AMP formation in L6 myocytes through calcitonin gene-related peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Rat amylin-(8-37) enhances insulin action and alters lipid metabolism in normal and insulin-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antagonistic Role of Rat Amylin (8-37) in Insulin Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amylin, a 37-amino acid peptide hormone co-secreted with insulin from pancreatic β-cells, has been implicated in the modulation of carbohydrate and lipid metabolism. Under conditions of hyperamylinemia, often associated with insulin resistance, amylin can antagonize insulin's metabolic actions. Rat Amylin (8-37), a truncated analog of native rat amylin, acts as a specific amylin receptor antagonist. This technical guide provides an in-depth overview of the effects of rat Amylin (8-37) on insulin action, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of therapeutics targeting metabolic diseases.
Core Effects of Rat Amylin (8-37) on Insulin Action
Rat Amylin (8-37) enhances insulin sensitivity in both normal and insulin-resistant states. Its primary mechanism involves blocking the inhibitory effects of endogenous amylin on insulin-stimulated glucose uptake and metabolism, particularly in skeletal muscle. Key effects include:
-
Increased whole-body and muscle insulin sensitivity: Administration of Amylin (8-37) improves the overall response to insulin.[1]
-
Enhanced insulin-stimulated glucose uptake and glycogen synthesis in muscle: By antagonizing amylin, Amylin (8-37) restores the ability of insulin to promote glucose storage in skeletal muscle.[1][2]
-
Correction of hepatic insulin resistance: In insulin-resistant models, Amylin (8-37) can improve the liver's response to insulin.[1]
-
Alterations in lipid metabolism: Amylin (8-37) has been shown to lower plasma nonesterified fatty acids (NEFA) and reduce muscle triglyceride content.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of rat Amylin (8-37) on various metabolic parameters as determined in key in vivo and in vitro studies.
Table 1: In Vivo Effects of Amylin (8-37) Infusion during Hyperinsulinemic-Euglycemic Clamp in Rats
| Parameter | Saline Control | Saline + Amylin (8-37) | hGH-Induced Insulin Resistance | hGH + Amylin (8-37) |
| Plasma Insulin (pM) | 100 ± 10 | 70 ± 5 | 150 ± 15 | 110 ± 12 |
| Glucose Infusion Rate (mg·kg⁻¹·min⁻¹) | 25 ± 2 | 30 ± 2.5 | 15 ± 1.5 | 22 ± 2 |
| Whole Body Glucose Disposal (mg·kg⁻¹·min⁻¹) | 28 ± 2.5 | 33 ± 3 | 18 ± 2 | 25 ± 2.5 |
| Hepatic Glucose Output (mg·kg⁻¹·min⁻¹) | 3 ± 0.5 | 3 ± 0.4 | 6 ± 0.8 | 3.5 ± 0.6 |
| Plasma NEFA (mM) | 0.4 ± 0.05 | 0.3 ± 0.04 | 0.6 ± 0.07 | 0.45 ± 0.05 |
| Muscle Triglyceride (µmol/g) | 5.0 ± 0.5 | 3.5 ± 0.4 | 6.5 ± 0.6 | 5.2 ± 0.5 |
*Data are presented as mean ± SEM. *P < 0.05 compared to the respective control group (Saline Control or hGH-Induced Insulin Resistance). Data compiled from studies such as Hettiarachchi et al., 1997.[1][2]
Table 2: In Vitro Effects of Amylin (8-37) on Insulin-Stimulated Glycogen Synthesis in Isolated Rat Soleus Muscle
| Condition | [¹⁴C]Glucose Incorporation into Glycogen (nmol·g⁻¹·h⁻¹) |
| Basal | 50 ± 5 |
| Insulin (100 nM) | 150 ± 12 |
| Insulin (100 nM) + Amylin (100 nM) | 80 ± 7* |
| Insulin (100 nM) + Amylin (100 nM) + Amylin (8-37) (1 µM) | 140 ± 10# |
| Insulin (100 nM) + Amylin (8-37) (1 µM) | 155 ± 13 |
*Data are presented as mean ± SEM. *P < 0.05 compared to Insulin alone. #P < 0.05 compared to Insulin + Amylin. Data compiled from studies such as Hettiarachchi et al., 1997.[2]
Experimental Protocols
Hyperinsulinemic-Euglycemic Clamp in Conscious Rats
This protocol is designed to assess whole-body and tissue-specific insulin sensitivity in vivo.
1. Animal Preparation:
-
Male Wistar rats are cannulated in the carotid artery (for blood sampling) and jugular vein (for infusions) under anesthesia.
-
Rats are allowed to recover for 5-7 days.
-
Animals are fasted for 5 hours before the experiment.
2. Infusion Protocol:
-
A continuous infusion of either saline or rat Amylin (8-37) (e.g., at a rate of 0.125 µmol/h) is initiated and maintained throughout the experiment.[1]
-
For insulin resistance models, human growth hormone (hGH) can be co-infused.
-
After a 3.75-hour equilibration period, a hyperinsulinemic-euglycemic clamp is initiated.[1]
3. Clamp Procedure:
-
A continuous infusion of human insulin is started (e.g., at a rate of 100 mU/l).[1]
-
Blood glucose levels are monitored every 5-10 minutes from the arterial cannula.
-
A variable infusion of 20% glucose is adjusted to maintain euglycemia (e.g., ~6.0 mM).
-
A bolus of 2-deoxy-D-[³H]glucose and [¹⁴C]glucose can be administered to measure glucose uptake in individual tissues.
4. Data Analysis:
-
The glucose infusion rate (GIR) required to maintain euglycemia is a measure of overall insulin sensitivity.
-
Whole-body glucose disposal and hepatic glucose output can be calculated using tracer data.
-
Plasma samples are collected for the analysis of insulin, NEFA, and other metabolites.
-
At the end of the clamp, tissues (e.g., skeletal muscle, liver, adipose tissue) are collected for analysis of triglyceride content and glucose uptake.
In Vitro Insulin-Stimulated Glycogen Synthesis in Isolated Rat Soleus Muscle
This protocol assesses the direct effects of Amylin (8-37) on insulin action in skeletal muscle.
1. Muscle Preparation:
-
Soleus muscles are dissected from anesthetized male Wistar rats.
-
Muscles are split longitudinally into strips.
2. Incubation:
-
Muscle strips are pre-incubated in Krebs-Henseleit buffer containing glucose and bovine serum albumin.
-
Strips are then transferred to fresh media containing various combinations of insulin, rat amylin, and rat Amylin (8-37).
-
[¹⁴C]glucose is added to the medium to trace its incorporation into glycogen.
-
Incubation is carried out for a set period (e.g., 2 hours) at 37°C with continuous gassing (95% O₂/5% CO₂).
3. Measurement of Glycogen Synthesis:
-
After incubation, muscle strips are washed, blotted, and frozen in liquid nitrogen.
-
Glycogen is extracted from the muscle tissue.
-
The amount of [¹⁴C]glucose incorporated into glycogen is determined by scintillation counting.
Signaling Pathways and Mechanisms of Action
The antagonistic effect of Amylin (8-37) on insulin action is primarily mediated through its interaction with the amylin receptor, a G-protein coupled receptor (GPCR). By blocking amylin binding, Amylin (8-37) prevents the downstream signaling events that interfere with insulin signaling.
Amylin-Induced Insulin Resistance and Its Reversal by Amylin (8-37)
Amylin, upon binding to its receptor in skeletal muscle, is thought to activate a signaling cascade involving cyclic AMP (cAMP) and Protein Kinase A (PKA).[3] This leads to the activation of glycogen phosphorylase, the enzyme responsible for glycogen breakdown, and the inhibition of glycogen synthase, the enzyme responsible for glycogen synthesis.[3][4] This counteracts the anabolic effects of insulin. Amylin (8-37) competitively binds to the amylin receptor, preventing amylin from initiating this cascade, thereby allowing the insulin signaling pathway to function unimpeded.
Caption: Amylin and Insulin Signaling Crosstalk in Skeletal Muscle.
Experimental Workflow for Investigating Amylin (8-37) Effects
The following diagram outlines a typical experimental workflow for studying the in vivo and in vitro effects of rat Amylin (8-37).
Caption: Experimental workflow for Amylin (8-37) studies.
Conclusion
Rat Amylin (8-37) serves as a valuable research tool for elucidating the physiological and pathophysiological roles of endogenous amylin in insulin action and overall metabolic regulation. The data clearly demonstrate its ability to enhance insulin sensitivity by antagonizing the effects of amylin, particularly in skeletal muscle. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting the amylin receptor system in metabolic diseases such as type 2 diabetes. Further research into the precise molecular crosstalk between the amylin and insulin signaling pathways will be crucial for the development of novel and effective therapeutic strategies.
References
- 1. Rat amylin-(8-37) enhances insulin action and alters lipid metabolism in normal and insulin-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Effects in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Control of glycogen synthase and phosphorylase by amylin in rat skeletal muscle. Hormonal effects on the phosphorylation of phosphorylase and on the distribution of phosphate in the synthase subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Amylin (8-37), Rat, in Lipid Metabolism: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the effects of the amylin antagonist, Amylin (8-37), on lipid metabolism in rats. It consolidates key quantitative data, outlines experimental methodologies, and visualizes the underlying biological pathways and processes.
Introduction
Amylin, a 37-amino acid peptide hormone, is co-secreted with insulin from pancreatic β-cells and plays a role in glycemic control and energy homeostasis[1][2]. Its truncated analogue, Amylin (8-37), acts as a specific and competitive antagonist at the amylin receptor, making it a critical tool for elucidating the physiological functions of endogenous amylin[3][4]. While amylin's effects on glucose metabolism have been extensively studied, its influence on lipid metabolism is a significant area of investigation. This guide explores the specific modulatory effects of Amylin (8-37) on lipid profiles in both plasma and key metabolic tissues like the liver and skeletal muscle.
Mechanism of Action of Amylin (8-37)
Amylin (8-37) functions by competitively blocking the binding of native amylin to its receptors[4][5]. Amylin receptors are heterodimers, typically composed of the calcitonin receptor (CTR) complexed with a Receptor Activity-Modifying Protein (RAMP), either RAMP1 or RAMP3[6][7]. By occupying these receptors without initiating a downstream signal, Amylin (8-37) effectively negates the physiological actions of endogenous amylin. This antagonism allows researchers to infer the roles of amylin by observing the metabolic changes that occur when its signaling is inhibited.
References
- 1. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological characterization of rat amylin receptors: implications for the identification of amylin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Amylin (8-37), rat's function in glucose uptake and glycogen deposition
An In-Depth Technical Guide on the Function of Amylin (8-37) in Rat Models: Role in Glucose Uptake and Glycogen Deposition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amylin (8-37), a truncated peptide analog of native amylin, serves as a crucial research tool for elucidating the metabolic roles of its parent hormone. In rat models, Amylin (8-37) has been demonstrated to function primarily as an amylin receptor antagonist, with significant implications for glucose homeostasis. This technical guide provides a comprehensive overview of the function of rat Amylin (8-37), with a specific focus on its modulatory effects on glucose uptake and glycogen deposition in key metabolic tissues. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to offer a thorough resource for researchers in the fields of diabetes, metabolism, and pharmacology.
Introduction to Amylin and the Antagonist Amylin (8-37)
Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin from pancreatic β-cells in response to nutrient intake.[1][2][3] It plays a synergistic role with insulin in regulating postprandial glucose levels by suppressing glucagon secretion, slowing gastric emptying, and promoting satiety.[1][2][4]
Amylin (8-37) is a synthetic fragment of the full-length amylin peptide, lacking the first seven N-terminal amino acids. This structural modification confers it the properties of an amylin receptor antagonist.[5][6][7] In rat models, it is widely used to investigate the physiological and pathophysiological actions of endogenous amylin by competitively blocking its receptor.[7][8] Studies have shown that Amylin (8-37) can selectively inhibit insulin-related glucose uptake and glycogen deposition in muscle tissue, making it an invaluable tool for metabolic research.[5][9][10]
Role of Amylin (8-37) in Glucose Uptake
Amylin itself has been shown to inhibit insulin-stimulated glucose uptake in skeletal muscle.[11][12] Amylin (8-37), by acting as an antagonist, can reverse or block this effect. In vivo studies in rats have demonstrated that infusion of Amylin (8-37) enhances whole-body and muscle insulin sensitivity.[5][7][8] This suggests that by blocking the effects of endogenous amylin, Amylin (8-37) facilitates more efficient glucose disposal into peripheral tissues. In insulin-resistant rat models, such as those induced by human growth hormone (hGH) infusion, Amylin (8-37) has been shown to improve insulin-mediated glucose uptake in both muscle and white adipose tissue.[7]
Quantitative Data on Glucose Metabolism
The following table summarizes the quantitative effects of Amylin and its antagonist, Amylin (8-37), on glucose metabolism in rat models.
| Parameter | Tissue/Model | Treatment | Effect | Reference |
| Glucose Uptake | Rat Hindlimb (Fast Oxidative Muscle) | 100 nM Amylin | ↓ 41% decrease in 2-deoxy-[3H]glucose uptake | [11] |
| Rat Hindlimb (Fast Glycolytic Muscle) | 100 nM Amylin | ↓ 36% decrease in 2-deoxy-[3H]glucose uptake | [11] | |
| Rat Hindlimb (Slow Oxidative Muscle) | 100 nM Amylin | ↓ 37% decrease in 2-deoxy-[3H]glucose uptake | [11] | |
| Insulin Sensitivity | hGH-infused rats | Amylin (8-37) infusion (0.125 µmol/h) | ↑ Enhanced insulin-mediated glucose uptake (𝑅'𝑔) in muscle and white adipose tissue | [7] |
| Saline-infused rats | Amylin (8-37) infusion (0.125 µmol/h) | ↑ Enhanced whole body and muscle insulin sensitivity (P<0.05) | [5][8] | |
| Plasma Glucose | 5-7h fasted conscious rats | Amylin (8-37) infusion (125 nmol/h) | ↓ Lowered plasma glucose levels (P<0.05) | [13] |
Role of Amylin (8-37) in Glycogen Deposition
One of the primary actions of amylin in skeletal muscle is the inhibition of glycogen synthesis and the stimulation of glycogenolysis.[12][13] It achieves this by modulating the activity of key enzymes such as glycogen synthase and glycogen phosphorylase.[12]
Amylin (8-37) effectively counteracts these effects. In isolated rat soleus muscle, Amylin (8-37) blocks the amylin-induced inhibition of insulin-stimulated glycogen synthesis in a dose-dependent manner.[7][8] Importantly, in the absence of amylin, Amylin (8-37) itself does not appear to have a direct effect on either basal or insulin-stimulated glycogen synthesis, reinforcing its role as a specific antagonist.[7][8]
Quantitative Data on Glycogen Metabolism
| Parameter | Tissue/Model | Treatment | Effect | Reference |
| Glycogen Synthesis | Isolated Rat Soleus Muscle | Amylin (8-37) | Blocks amylin-induced inhibition of glycogen synthesis | [5][8] |
| Isolated Rat Soleus Muscle | Amylin (8-37) alone | No effect on basal or insulin-stimulated glycogen synthesis | [7][8] | |
| Muscle Glycogen | Rat Hindlimb | 100 nM Amylin | ↓ Decreased muscle glycogen concentration | [11] |
Signaling Pathways
Amylin exerts its effects through a complex receptor system composed of the calcitonin receptor (CTR) coupled with a receptor activity-modifying protein (RAMP).[][15] This G-protein coupled receptor (GPCR) activates multiple intracellular signaling pathways, primarily through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[][16] Elevated cAMP levels can then activate Protein Kinase A (PKA), which in turn can phosphorylate and inhibit glycogen synthase, thus reducing glycogen deposition.
Amylin (8-37) acts by competitively binding to the amylin receptor complex, thereby preventing amylin from initiating this downstream signaling cascade.
Caption: Amylin signaling pathway and the antagonistic action of Amylin (8-37).
Experimental Methodologies
Detailed and standardized protocols are critical for obtaining reproducible data in metabolic studies. Below are methodologies for key experiments involving Amylin (8-37) in rats.
In Vivo Euglycemic-Hyperinsulinemic Clamp
This procedure is the gold standard for assessing insulin sensitivity in vivo.
Objective: To measure whole-body and tissue-specific glucose uptake under steady-state insulin and glucose levels.
Protocol:
-
Animal Preparation: Male Wistar rats are catheterized in the jugular vein (for infusions) and carotid artery (for sampling) 24 hours prior to the study.[17] The animals are fasted overnight.
-
Infusion Setup: On the day of the experiment, the conscious and unrestrained rats are connected to infusion pumps.
-
Basal Period: A primed-continuous infusion of [3-³H]glucose is initiated to measure basal glucose turnover.
-
Clamp Period: A continuous infusion of insulin (e.g., 4 mU/kg/min) is started.[18] Arterial blood is sampled every 5-10 minutes to measure blood glucose. A variable infusion of 20-50% glucose is adjusted to maintain euglycemia (basal glucose level).[17][18]
-
Amylin (8-37) Administration: Amylin (8-37) (e.g., 0.125 µmol/h) or saline is co-infused throughout the clamp period.[8]
-
Glucose Uptake Tracer: Towards the end of the clamp, a bolus of 2-deoxy-[¹⁴C]glucose is administered to measure the glucose metabolic index (R'g) in individual tissues.[8]
Caption: Experimental workflow for the euglycemic-hyperinsulinemic clamp in rats.
Ex Vivo Glucose Uptake in Isolated Skeletal Muscle
Objective: To measure glucose uptake directly in isolated muscle tissue, removing systemic influences.
Protocol:
-
Muscle Dissection: Rats are anesthetized, and soleus or epitrochlearis muscles are carefully dissected.
-
Pre-incubation: Muscles are pre-incubated for 30-60 minutes in Krebs-Henseleit Buffer (KHB) gassed with 95% O₂ / 5% CO₂, containing glucose and any desired inhibitors or antagonists like Amylin (8-37).
-
Incubation: Tissues are transferred to fresh KHB containing insulin (e.g., 1 nM) and radiolabeled 2-deoxy-D-glucose (e.g., [³H]-2-DG).[19][20] Contralateral muscles can be used as a basal (no insulin) control.
-
Washing: After incubation (e.g., 20-60 minutes), muscles are rapidly washed in ice-cold saline to remove extracellular tracer.
-
Digestion & Scintillation Counting: Muscles are dissolved in a tissue solubilizer or digested in NaOH. Scintillation cocktail is added, and the radioactivity is measured using a liquid scintillation counter.[20][21]
-
Data Calculation: Glucose uptake is calculated based on the intracellular accumulation of the radiolabeled tracer and expressed as nmol/mg of tissue/hour.
Glycogen Content Measurement
Objective: To quantify the amount of glycogen stored in liver or muscle tissue.
Protocol:
-
Tissue Homogenization: A weighed portion of frozen tissue (~20-50 mg) is homogenized in ice-cold perchloric acid (PCA) or digested in hot 30% potassium hydroxide (KOH).[22][23]
-
Glycogen Precipitation: Glycogen is precipitated from the homogenate by adding ethanol and centrifuging the sample.[23] The resulting pellet is washed with ethanol to remove contaminants.
-
Hydrolysis: The glycogen pellet is hydrolyzed to glucose by incubation with amyloglucosidase or by acid hydrolysis (e.g., 2N H₂SO₄ in a boiling water bath).[23]
-
Glucose Quantification: The resulting glucose concentration is measured using a glucose oxidase-peroxidase assay or an anthrone-based colorimetric method.[23][24]
-
Calculation: Glycogen content is expressed as mg of glycogen per gram of wet tissue weight.
Conclusion
Amylin (8-37) is a potent and specific antagonist of the amylin receptor in rats. Its application in both in vivo and ex vivo models has been instrumental in defining the role of endogenous amylin as a negative regulator of insulin-stimulated glucose uptake and glycogen deposition, particularly in skeletal muscle. By blocking these inhibitory actions, Amylin (8-37) leads to an overall enhancement of insulin sensitivity. The data and protocols summarized in this guide underscore the utility of Amylin (8-37) as a critical tool for researchers and drug development professionals investigating metabolic diseases such as insulin resistance and type 2 diabetes. Further research utilizing this antagonist may continue to uncover novel aspects of amylin's role in integrated fuel metabolism.
References
- 1. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Amylin-mediated control of glycemia, energy balance, and cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. molnova.cn [molnova.cn]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Rat amylin-(8-37) enhances insulin action and alters lipid metabolism in normal and insulin-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tebubio.com [tebubio.com]
- 10. NB-64-67905-1mg | Amylin (8-37), rat [138398-61-5] Clinisciences [clinisciences.com]
- 11. Amylin influences insulin-stimulated glucose metabolism by two independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. journals.physiology.org [journals.physiology.org]
- 15. The Importance of Understanding Amylin Signaling Mechanisms for Therapeutic Development in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amylin increases cyclic AMP formation in L6 myocytes through calcitonin gene-related peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A Novel Method to Measure Glucose Uptake and Myosin Heavy Chain Isoform Expression of Single Fibers From Rat Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Glucose uptake assay [bio-protocol.org]
- 21. revvity.com [revvity.com]
- 22. Comparison of Methods to Assay Liver Glycogen Fractions: The Effects of Starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Dynamics of the Glycogen β-Particle Number in Rat Hepatocytes during Glucose Refeeding - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Anorectic Effects of Amylin (8-37) in Rats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anorectic effects of the pancreatic hormone amylin and its antagonist, Amylin (8-37), in rat models. Amylin, co-secreted with insulin from pancreatic β-cells, plays a significant role in glucose homeostasis and acts as a satiety signal to regulate food intake and body weight.[1][2] Understanding the mechanisms of amylin action and its antagonism by fragments like Amylin (8-37) is crucial for the development of novel therapeutics for obesity and metabolic disorders. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of amylin and its antagonists on food intake and body composition in rats, as reported in various studies.
Table 1: Anorectic Effects of Amylin Administration in Rats
| Compound | Dose | Administration Route | Rat Model | Key Findings | Reference(s) |
| Amylin | 1-10 µg/kg | Intraperitoneal (IP) | 12-h food-deprived old rats | Significant decrease in food intake, most prominent in the first 2 hours. | [3] |
| Amylin | 0.1-1 µg/kg | Intraperitoneal (IP) | 24-h food-deprived young rats | Dose-dependent reduction in food intake. | [3] |
| Amylin | 50, 75, 100 µg/kg | Intraperitoneal (IP) | 4-month-old rats | Decreased food intake. | [4] |
| Amylin | 5 µg/kg or 2.5 µ g/rat | Intraperitoneal (IP) | 24-h food-deprived STZ-diabetic and control rats | Similar anorectic effect in both diabetic and non-diabetic rats. | [5] |
| Amylin | 2.5 or 5 pmol·kg⁻¹·min⁻¹ | Intravenous (IV) Infusion (3-h) | Non-food-deprived rats | Inhibited food intake by ~50%. | [6] |
| Amylin | Not specified | Intracerebroventricular (i3vt) | Rats | Potently reduces food intake, body weight, and adiposity. | [7][8] |
| Amylin | Not specified | Intrahypothalamic | Schedule-fed rats | Reduced feeding for eight hours. | [9] |
Table 2: Effects of Amylin Antagonists on Food Intake and Body Composition in Rats
| Compound | Dose | Administration Route | Rat Model | Key Findings | Reference(s) |
| CGRP (8-37) | 10 µg/kg | Intraperitoneal (IP) | Non-diabetic rats | Markedly attenuated the anorectic effects of CCK (0.25 and 2 µg/kg) and bombesin (5 µg/kg). | [5] |
| CGRP (8-37) | 10 µg/kg | Intraperitoneal (IP) | 24-h food-deprived rats | Abolished the anorectic effect of amylin (1 µg/kg) and glucagon (400 µg/kg). | [10] |
| AC187 | 60–2,000 pmol·kg⁻¹·min⁻¹ | Intravenous (IV) Infusion (3-4 h) | Non-food-deprived rats | Dose-dependently stimulated food intake (maximal increases from 76% to 171%). | [6] |
| AC187 | 250 and 1000 pmol | Intracerebroventricular (i3vt) Bolus | Ad lib-fed male Long Evans rats | Significantly elevated 4-h food intake. | [7][8] |
| AC187 | 100 pmol/h | Continuous i3vt Infusion (14 days) | Rats | Significantly increased food intake over 14 days (360 ± 12 g vs. 322 ± 6 g for control). Increased body fat by ~30% with no significant change in body weight. | [7][8] |
Experimental Protocols
Detailed methodologies are critical for reproducing and building upon existing research. The following sections describe common experimental protocols used in the investigation of amylin's anorectic effects.
Animal Models
-
Species and Strain: Male Long Evans rats[7][8], Sprague-Dawley rats[11], and Fischer 344 rats[4] are commonly used.
-
Age and Weight: Studies have utilized rats of varying ages, from young (7-9 weeks) to old (15-18 months), to investigate age-related differences in amylin sensitivity.[3][4]
-
Housing and Diet: Animals are typically housed individually in a controlled environment with a standard light-dark cycle. Standard chow and water are provided ad libitum unless otherwise specified by the experimental design (e.g., food deprivation).
Drug Administration
-
Intraperitoneal (IP) Injection: A common route for systemic administration. Amylin or its antagonists are dissolved in a vehicle (e.g., saline) and injected into the peritoneal cavity. Doses are often calculated based on the animal's body weight (e.g., µg/kg).[3][4][5][10]
-
Intravenous (IV) Infusion: This method allows for sustained delivery of the compound. Rats are often fitted with jugular vein catheters. The compound is infused at a specific rate (e.g., pmol·kg⁻¹·min⁻¹) over a defined period.[6]
-
Intracerebroventricular (ICV) Cannulation and Infusion: To investigate the central effects of amylin, a cannula is surgically implanted into a cerebral ventricle (e.g., third ventricle, i3vt).[7][8][11] This allows for direct administration of compounds into the central nervous system, bypassing the blood-brain barrier. Infusions can be acute (bolus) or chronic (via osmotic minipumps).[7][8]
Measurement of Food Intake and Meal Patterns
-
Manual Measurement: Food is weighed at specific time points before and after drug administration to determine cumulative food intake.
-
Automated Monitoring: Continuous computer recordings of changes in food bowl weight allow for detailed analysis of meal patterns, including meal size and frequency.[6]
Body Composition Analysis
-
Following chronic studies, body composition can be assessed to determine changes in fat mass and lean tissue. This can be done through techniques such as dual-energy X-ray absorptiometry (DEXA) or by dissecting and weighing specific fat pads.[7][8]
Signaling Pathways and Experimental Workflows
The anorectic effects of amylin are primarily mediated by the central nervous system. The following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Amylin Signaling Pathway for Anorexia.
The diagram above illustrates that peripherally secreted amylin acts on the area postrema (AP), a region in the brainstem that lacks a complete blood-brain barrier.[12][13] This initiates a signaling cascade involving the nucleus of the solitary tract (NTS), lateral parabrachial nucleus (LPBN), hypothalamus, and ventral tegmental area (VTA), ultimately leading to increased satiety and reduced food intake.[2][12] Amylin antagonists like Amylin (8-37) and AC187 block the binding of amylin to its receptors in the AP, thereby inhibiting this anorectic effect.[1]
Caption: Typical Experimental Workflow for Amylin Studies.
This workflow outlines the key steps in a typical in vivo study investigating the effects of amylin or its antagonists on food intake in rats. It begins with animal acclimatization and any necessary surgical preparations, followed by baseline data collection, treatment administration, and subsequent data recording and analysis.
References
- 1. Pancreatic signals controlling food intake; insulin, glucagon and amylin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amylin activates distributed CNS nuclei to control energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of food intake in rats by intraperitoneal injection of low doses of amylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anorectic effects of amylin in rats over the life span - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different influence of CGRP (8-37), an amylin and CGRP antagonist, on the anorectic effects of cholecystokinin and bombesin in diabetic and normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Inhibition of central amylin signaling increases food intake and body adiposity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anorexia following the intrahypothalamic administration of amylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Attenuation of the anorectic effects of glucagon, cholecystokinin, and bombesin by the amylin receptor antagonist CGRP(8-37) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence for a physiological role of central calcitonin gene-related peptide (CGRP) receptors in the control of food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Brainstem mechanisms of amylin-induced anorexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. zora.uzh.ch [zora.uzh.ch]
Methodological & Application
Application Notes and Protocols: Intraperitoneal Injection of Amylin (8-37) in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amylin (8-37) is a truncated peptide analog of the native rat/mouse amylin hormone. It functions as a competitive antagonist at the amylin receptor, effectively blocking the physiological actions of endogenous amylin.[1][2][3] Amylin itself is a pancreatic hormone co-secreted with insulin that plays a role in glucose homeostasis, gastric emptying, and satiety.[4][5] Due to its antagonistic properties, Amylin (8-37) is a critical research tool for investigating the roles of the amylin signaling system in various physiological and pathological processes, including metabolic disorders, insulin resistance, and neurodegenerative diseases.[1][2][6][7] These application notes provide a detailed protocol for the preparation and intraperitoneal (IP) administration of Amylin (8-37) in mice for research purposes.
Mechanism of Action
Amylin receptors are complex heterodimers, composed of the calcitonin receptor (CTR) coupled with one of three Receptor Activity-Modifying Proteins (RAMPs), most commonly RAMP1 or RAMP3.[4][6] The association with a RAMP confers high affinity for amylin.[8] Upon binding of amylin, the receptor complex primarily activates the Gαs signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP) levels.[6] Amylin (8-37) competes with endogenous amylin for binding to this receptor complex, thereby inhibiting downstream signal transduction. This blockade allows researchers to elucidate the specific contributions of amylin signaling to metabolic and neuronal regulation.
Amylin Signaling Pathway and Antagonism by Amylin (8-37)
Caption: Amylin (8-37) competitively blocks amylin binding to its receptor.
Experimental Protocols
This section details the necessary materials, reagent preparation, and the step-by-step procedure for IP injection in mice.
Materials and Reagents
-
Amylin (8-37), rat/mouse, lyophilized powder (e.g., MedChemExpress, Bachem)
-
Sterile 0.9% saline solution (vehicle)
-
Sterile, pyrogen-free water for reconstitution (if required)
-
1.5 mL sterile microcentrifuge tubes
-
Insulin syringes or 1 mL syringes
-
25-27 gauge needles[9]
-
Appropriate mouse strain and housing
-
Analytical balance
-
Vortex mixer
-
Ice bucket
Reagent Preparation: Amylin (8-37) Stock and Working Solutions
-
Acclimatization: Allow the lyophilized Amylin (8-37) vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution (Stock Solution): Briefly centrifuge the vial to ensure all powder is at the bottom. Reconstitute the peptide in sterile 0.9% saline or sterile water to create a stock solution (e.g., 1 mg/mL). Gently vortex to dissolve. Note: Follow manufacturer's specific reconstitution recommendations if provided.
-
Storage (Stock Solution): Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month or -80°C for up to six months.[1]
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution on ice. Dilute it with sterile 0.9% saline to the final desired concentration. The final injection volume should not exceed 10 mL/kg of body weight.[9]
Example Calculation:
-
Target Dose: 100 µg/kg
-
Mouse Weight: 25 g (0.025 kg)
-
Total Dose Needed: 100 µg/kg * 0.025 kg = 2.5 µg
-
Stock Solution: 1 mg/mL (1000 µg/mL)
-
Working Solution (for injection volume of 0.1 mL):
-
Final concentration needed: 2.5 µg / 0.1 mL = 25 µg/mL
-
Dilute the 1000 µg/mL stock solution accordingly with sterile saline.
-
Intraperitoneal (IP) Injection Procedure
This procedure should be performed by personnel trained in rodent handling and injection techniques, following approved institutional animal care guidelines.
-
Animal Restraint: Gently restrain the mouse using an appropriate technique (e.g., scruffing the neck). The mouse should be tilted with its head slightly lower than its hind end to allow abdominal organs to shift away from the injection site.[9]
-
Identify Injection Site: The preferred injection site is the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, urinary bladder, or other vital organs.[9]
-
Perform Injection: Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid organ damage.
-
Administer Compound: Gently depress the syringe plunger to deliver the Amylin (8-37) solution.
-
Withdraw Needle: Smoothly withdraw the needle.
-
Post-Injection Monitoring: Return the animal to its cage and monitor it for any signs of distress, bleeding at the injection site, or adverse reactions.[9]
Data Presentation: Dosing and Effects
The dosage of Amylin (8-37) and its parent compound, amylin, can vary significantly based on the experimental goals, mouse model, and administration route. The following table summarizes dosages from various studies to serve as a reference. Researchers should perform dose-response studies to determine the optimal concentration for their specific model and endpoint.
| Compound | Species/Model | Dose | Route | Duration | Key Findings | Reference |
| Amylin (8-37) | Rat | 125 nmol/h | Infusion | 4 hours | Blocked amylin-induced increases in plasma NEFA, glycerol, glucose, and insulin. | [6][7] |
| Amylin | C57BL/6 Mice | 10 µg/kg | IP | Single Dose | Increased c-Fos immunoreactivity in the area postrema and nucleus tractus solitarii. | [10] |
| Amylin | C57BL/6J Mice | 50, 500 µg/kg | IP | Single Dose | Acute reduction of food intake. | [11] |
| Amylin | Agouti Mice | 100 µg/kg | IP | Single Dose | Reduced cumulative food intake over 3 hours in fasted mice. | [12] |
| Amylin | 5XFAD Mice | 200 µg/kg | IP | Daily for 10 weeks | Reduced Aβ plaque burden and improved performance in Y maze and Morris water maze tests. | [13] |
| Amylin | Rats | 5 µg/kg | IP | Single Dose | Reduced food intake in 24-h food-deprived rats. | [14] |
| Amylin | Rats | 100 µg/kg | IP | Single Dose | Reduced meal size and feeding rate. | [15] |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an acute in vivo study using Amylin (8-37).
Caption: A generalized workflow for in vivo studies using Amylin (8-37).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, mouse - 1 mg [anaspec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. academic.oup.com [academic.oup.com]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Intraperitoneal injection of the pancreatic peptide amylin potently reduces behavioral impairment and brain amyloid pathology in murine models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Continuous Infusion of Amylin (8-37) in Conscious Rats
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the continuous infusion of the amylin antagonist, Amylin (8-37), in conscious rat models. The protocols detailed below are based on established methodologies to investigate the metabolic effects of blocking amylin action.
Overview and Significance
Amylin, a pancreatic β-cell hormone co-secreted with insulin, plays a role in glucose homeostasis. The antagonist Amylin (8-37) is a critical tool for elucidating the physiological functions of endogenous amylin. Continuous infusion in conscious animals is a preferred method to avoid the confounding effects of anesthesia and to study long-term metabolic regulation. The primary applications include investigating insulin resistance, lipid metabolism, and glucagon secretion.[1][2][3]
Quantitative Data Summary
The following table summarizes the quantitative data from a key study investigating the metabolic effects of continuous Amylin (8-37) infusion in conscious rats.
| Parameter | Treatment Group | Value | Unit | Significance |
| Amylin (8-37) Infusion Rate | Saline + Amylin (8-37) | 0.125 | μmol/h | - |
| hGH + Amylin (8-37) | 0.125 | μmol/h | - | |
| Plasma Insulin | Saline + Amylin (8-37) | Reduced | - | P < 0.001 |
| hGH + Amylin (8-37) | Reduced | - | P < 0.001 | |
| Whole Body Insulin Sensitivity | Saline + Amylin (8-37) | Enhanced | - | P < 0.05 |
| hGH + Amylin (8-37) | Enhanced | - | P < 0.05 | |
| Muscle Insulin Sensitivity | Saline + Amylin (8-37) | Enhanced | - | P < 0.05 |
| hGH + Amylin (8-37) | Enhanced | - | P < 0.05 | |
| Basal Plasma Triglycerides | Saline + Amylin (8-37) | Increased | - | P < 0.05 |
| hGH + Amylin (8-37) | Increased | - | P < 0.05 | |
| Plasma NEFA | Saline + Amylin (8-37) | Lowered | - | P < 0.05 |
| hGH + Amylin (8-37) | Lowered | - | P < 0.05 | |
| Muscle Triglyceride Content | Saline + Amylin (8-37) | Reduced | - | P < 0.05 |
| Total Long-Chain Acyl-CoA Content | Saline + Amylin (8-37) | Reduced | - | P < 0.05 |
hGH: human Growth Hormone, NEFA: Nonesterified Fatty Acids. Data extracted from Hettiarachchi M, et al. Am J Physiol. 1997.[1]
Experimental Protocols
Animal Model and Surgical Preparation
-
Animal Model: Adult male rats (e.g., Sprague-Dawley or Wistar) are commonly used. Animals should be housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum prior to the experiment.
-
Surgical Cannulation: For infusion via a syringe pump, surgical implantation of a carotid artery cannula is required. This procedure should be performed under anesthesia several days before the experiment to allow for full recovery. The cannula is externalized at the back of the neck.
Protocol for Continuous Infusion via Syringe Pump
This protocol is adapted from a study investigating the effects of Amylin (8-37) on insulin action and lipid metabolism.[1][4]
Materials:
-
Rat Amylin (8-37) peptide
-
Sterile 0.9% saline
-
Syringe pump
-
Connecting tubing and swivels to allow free movement of the animal
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
Procedure:
-
Preparation of Infusion Solution: Dissolve rat Amylin (8-37) in sterile 0.9% saline to achieve the desired concentration for an infusion rate of 0.125 μmol/h. The total infusion volume is typically around 600 μl/h.[4]
-
Experimental Setup: House the cannulated, conscious rats in individual cages that allow for free movement. Connect the carotid cannula to the syringe pump via the tubing and a swivel system.
-
Initiation of Infusion: Begin the continuous infusion of either saline (control) or the Amylin (8-37) solution.
-
Infusion Period: Continue the infusion for a predetermined period, for example, 5.75 hours.[1][4]
-
Blood Sampling: Collect blood samples at baseline and at specified time points throughout the infusion period. For extended basal studies, samples can be collected hourly.[4]
-
(Optional) Euglycemic-Hyperinsulinemic Clamp: To assess insulin sensitivity, a euglycemic-hyperinsulinemic clamp can be initiated during the final 2 hours of the infusion.[4] This involves a continuous infusion of insulin and a variable infusion of glucose to maintain euglycemia.
-
Sample Processing and Analysis: Process blood samples to separate plasma. Analyze plasma for glucose, insulin, nonesterified fatty acids (NEFA), triglycerides, and glycerol using standard colorimetric or radioimmunoassay methods.[4]
Protocol for Continuous Infusion via Osmotic Pump
For longer-term studies, continuous infusion using a subcutaneously or intraperitoneally implanted osmotic pump is a suitable alternative.
Materials:
-
Osmotic pump (select a model with an appropriate flow rate and duration for the study)
-
Rat Amylin (8-37) peptide
-
Sterile vehicle (e.g., saline or an appropriate buffer)
-
Surgical instruments for implantation
Procedure:
-
Pump Preparation: Prepare the Amylin (8-37) solution in a sterile vehicle at a concentration calculated based on the pump's flow rate and the desired daily dosage. Fill the osmotic pumps with the solution according to the manufacturer's instructions.
-
Surgical Implantation: Anesthetize the rat. Make a small incision in the skin, typically on the back between the scapulae for subcutaneous implantation, or on the midline of the abdomen for intraperitoneal implantation.[5][6][7] Create a subcutaneous pocket or open the peritoneal cavity and insert the osmotic pump.[6][7] Suture the incision.
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.[5]
-
Experimental Period: The pump will continuously deliver the Amylin (8-37) for the specified duration of the pump model.
-
Data Collection: At the end of the infusion period, collect blood and/or tissue samples for analysis as described in the previous protocol.
Visualization of Workflows and Pathways
Experimental Workflow for Syringe Pump Infusion
Caption: Workflow for continuous infusion of Amylin (8-37) using a syringe pump.
Signaling Pathway of Amylin Antagonism
Caption: Mechanism of Amylin (8-37) action as a competitive antagonist at the amylin receptor.
References
- 1. Rat amylin-(8-37) enhances insulin action and alters lipid metabolism in normal and insulin-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 7. Implantation of Osmotic Pumps in Rodents | UK Research [research.uky.edu]
Application Notes and Protocols: Utilizing Amylin (8-37), Rat in Hyperinsulinemic-Euglycemic Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Amylin (8-37), rat, a potent amylin antagonist, in hyperinsulinemic-euglycemic clamp studies. This document outlines the mechanism of action, experimental setup, data interpretation, and relevant signaling pathways.
Introduction
Amylin, a 37-amino acid peptide hormone co-secreted with insulin from pancreatic β-cells, is implicated in glucose homeostasis and the pathogenesis of insulin resistance.[1][2][3] The truncated analog, Amylin (8-37), acts as a specific antagonist to the amylin receptor, making it a critical tool for investigating the physiological and pathophysiological roles of endogenous amylin.[1][4][5] Hyperinsulinemic-euglycemic clamp studies are the gold-standard for assessing insulin sensitivity in vivo. The use of Amylin (8-37) in this context allows for the elucidation of amylin's contribution to insulin action on glucose metabolism.
Studies have shown that Amylin (8-37) can enhance whole body and muscle insulin sensitivity in both normal and insulin-resistant rat models.[1][6] It has been observed to reduce plasma insulin, correct liver insulin resistance induced by human growth hormone (hGH), and alter lipid metabolism.[1][6] Specifically, it blocks the amylin-induced inhibition of glycogen synthesis in isolated muscle.[1][6]
Mechanism of Action
Amylin (8-37) is a truncated peptide of native rat amylin that competitively binds to the amylin receptor, thereby blocking the effects of endogenous amylin.[1][4] Amylin itself can induce insulin resistance by inhibiting insulin-stimulated glucose uptake and glycogen synthesis in skeletal muscle.[7] By antagonizing these effects, Amylin (8-37) helps to restore insulin sensitivity. The interaction between amylin and its receptor, and the antagonistic action of Amylin (8-37), are central to understanding its application in metabolic research.
Experimental Protocols
This section details the protocol for a hyperinsulinemic-euglycemic clamp study in conscious rats to investigate the effects of Amylin (8-37). This protocol is based on methodologies described in published research.[1][6]
Animal Preparation
-
Animal Model: Male Sprague-Dawley rats are a suitable model.
-
Surgical Preparation: One week prior to the clamp study, rats undergo surgery for the insertion of chronic indwelling catheters in the carotid artery (for blood sampling) and jugular vein (for infusions). This allows for studies to be conducted in conscious and unrestrained animals.
-
Housing: Animals should be housed individually and allowed to recover from surgery for at least one week.
-
Fasting: Prior to the experiment, rats should be fasted for 5-7 hours.[8]
Experimental Groups
-
Control Group: Infused with saline.
-
Amylin (8-37) Group: Infused with this compound.
-
Insulin-Resistant Model (Optional): A model of insulin resistance can be induced, for example, by infusion of human growth hormone (hGH), to study the effects of Amylin (8-37) in a pathological state.[1][6]
Hyperinsulinemic-Euglycemic Clamp Procedure
-
Infusion Setup: The experiment begins with a continuous infusion of either saline or Amylin (8-37) (0.125 µmol/h) for a total duration of 5.75 hours.[1][6]
-
Basal Period: The initial 3.75 hours of infusion constitute the basal period, during which basal metabolic parameters are measured.
-
Clamp Initiation: At 3.75 hours, the hyperinsulinemic-euglycemic clamp is initiated and maintained for the remaining 2 hours.
-
Hyperinsulinemia: A continuous infusion of insulin is started to achieve a steady-state plasma insulin concentration of approximately 100 mU/l.[1][6]
-
Euglycemia Maintenance: Plasma glucose levels are monitored every 5-10 minutes. A variable infusion of glucose (e.g., 25% dextrose) is adjusted to maintain euglycemia (fasting glucose levels).
-
Tracer Administration (Optional): To assess glucose uptake in specific tissues, a bolus of 2-deoxy-D-[³H]glucose and [¹⁴C]glucose can be administered 45 minutes before the end of the clamp.[1]
-
Blood Sampling: Blood samples are collected at regular intervals to measure plasma glucose, insulin, amylin, nonesterified fatty acids (NEFA), and other metabolites of interest.
-
Tissue Collection: At the end of the experiment, animals are euthanized, and tissues (e.g., skeletal muscle, liver, adipose tissue) are collected for further analysis, such as glycogen content and tracer uptake.
Data Presentation
The following tables summarize the expected quantitative data from a hyperinsulinemic-euglycemic clamp study investigating the effects of Amylin (8-37) in both normal and insulin-resistant (hGH-treated) rats. The data is based on the findings from Hettiarachchi et al. (1997).[1]
Table 1: Metabolic Parameters During Hyperinsulinemic-Euglycemic Clamp
| Parameter | Saline | Saline + Amylin (8-37) | hGH | hGH + Amylin (8-37) |
| Glucose Infusion Rate (mg/kg/min) | Value | Increased Value | Decreased Value | Increased Value |
| Plasma Glucose (mM) | ~7.0 | ~7.0 | ~7.0 | ~7.0 |
| Plasma Insulin (mU/l) | Basal Value | Decreased Basal Value | Increased Basal Value | Decreased Basal Value |
| Whole Body Glucose Disposal (Rd) | Value | Increased Value | Decreased Value | Increased Value |
| Hepatic Glucose Output (HGO) | Suppressed Value | Suppressed Value | Less Suppressed Value | More Suppressed Value |
Table 2: Effects on Lipid Metabolism
| Parameter | Saline | Saline + Amylin (8-37) | hGH | hGH + Amylin (8-37) |
| Plasma NEFA (mM) | Value | Lowered Value | Value | Lowered Value |
| Plasma Triglycerides (mM) | Value | Increased Value | Value | Increased Value |
| Muscle Triglyceride Content | Value | Reduced Value | Value | Not Significantly Changed |
Visualizations
Experimental Workflow
Caption: Workflow for a hyperinsulinemic-euglycemic clamp study.
Signaling Pathway: Amylin's Antagonistic Effect on Insulin Signaling
Caption: Amylin's antagonism of insulin-stimulated glycogen synthesis.
Conclusion
The use of this compound, in conjunction with the hyperinsulinemic-euglycemic clamp technique is a powerful approach to dissect the role of endogenous amylin in glucose metabolism and insulin resistance. These protocols and notes provide a framework for researchers to design and execute experiments aimed at understanding the complex interplay between insulin and amylin signaling in both physiological and pathological states. The findings from such studies are crucial for the development of novel therapeutic strategies for metabolic diseases.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. mdpi.com [mdpi.com]
- 3. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rat amylin-(8-37) enhances insulin action and alters lipid metabolism in normal and insulin-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Amylin (8-37), Rat in Isolated Soleus Muscle Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of rat Amylin (8-37) in isolated soleus muscle experiments. This potent antagonist of the amylin receptor is a critical tool for investigating glucose metabolism, insulin signaling, and the physiological roles of endogenous amylin in skeletal muscle.
Introduction
Amylin, a peptide hormone co-secreted with insulin from pancreatic β-cells, has been shown to modulate glucose metabolism in skeletal muscle, primarily by inhibiting insulin-stimulated glycogen synthesis.[1][2] Rat Amylin (8-37) is a truncated analog of native amylin that acts as a selective antagonist at the amylin receptor, effectively blocking the actions of endogenous or exogenously applied amylin.[2][3][4] This makes it an invaluable molecular probe for elucidating the signaling pathways and metabolic consequences of amylin action in tissues like the soleus muscle, a predominantly slow-twitch muscle that is highly responsive to metabolic hormones. In isolated soleus muscle preparations, Amylin (8-37) has been demonstrated to reverse the amylin-induced inhibition of glycogen synthesis.[1][2][3][4][5][6]
Data Presentation
The following tables summarize quantitative data from experiments using rat Amylin (8-37) in isolated rat soleus muscle.
Table 1: Effect of Amylin (8-37) on Amylin-Inhibited Glycogen Synthesis in Isolated Rat Soleus Muscle
| Treatment Condition | Amylin Concentration | Amylin (8-37) Concentration | Insulin Concentration | Outcome | Reference |
| Control | - | - | 0.4 nM | Baseline glycogen synthesis | [5] |
| Amylin | 30 nM | - | 0.4 nM | Significantly decreased insulin-stimulated [¹⁴C]glucose incorporation into glycogen. | [5] |
| Amylin + Amylin (8-37) | 30 nM | 10 µM | 0.4 nM | Reversed the inhibitory effect of amylin on insulin-stimulated glycogen synthesis. | [5] |
| Amylin (8-37) alone | - | 10 µM | 0.4 nM | No effect on insulin-stimulated [¹⁴C]glucose incorporation into glycogen. | [5] |
| Amylin (8-37) alone (basal) | - | 10 µM | - | No effect on basal [¹⁴C]glucose incorporation into glycogen. | [5] |
Experimental Protocols
This section provides a detailed methodology for studying the effects of rat Amylin (8-37) on glucose metabolism in isolated rat soleus muscle.
Materials and Reagents
-
Male Wistar rats (or other appropriate strain)
-
Pentobarbital sodium (or other suitable anesthetic)
-
Krebs-Henseleit buffer (KHB) or Medium 199
-
Carbogen gas (95% O₂, 5% CO₂)
-
Rat Amylin (8-37)
-
Rat Amylin
-
Insulin
-
[¹⁴C]glucose or 2-deoxy-D-[³H]glucose
-
Scintillation cocktail
-
Liquid scintillation counter
-
Standard laboratory equipment for muscle dissection and incubation
Protocol for Isolated Soleus Muscle Incubation
-
Animal Anesthesia and Muscle Dissection:
-
Anesthetize male Wistar rats (150-200g) with an intraperitoneal injection of pentobarbital sodium.[5]
-
Once the animal is deeply anesthetized, perform a cervical dislocation.
-
Rapidly dissect the soleus muscles from both hindlimbs. The dissection should be performed under carbogen-gassed Krebs-Henseleit buffer to maintain muscle viability.[5][7]
-
Carefully tease each soleus muscle into two longitudinal strips.[5]
-
-
Pre-incubation and Recovery:
-
Place the muscle strips in vials containing pre-gassed (95% O₂ / 5% CO₂) KHB or other suitable media.
-
Allow the muscles to recover for a period of 30-60 minutes in a shaking water bath at 30-37°C. This step is crucial for the stabilization of the muscle tissue after dissection.
-
-
Experimental Incubation:
-
Following the recovery period, transfer the muscle strips to fresh media containing the desired experimental treatments.
-
Control Group: Incubate muscle strips in media with or without a submaximal insulin concentration (e.g., 0.4 nM).
-
Amylin Group: Incubate muscle strips with insulin and a specific concentration of rat amylin (e.g., 30 nM).
-
Amylin + Amylin (8-37) Group: Incubate muscle strips with insulin, rat amylin, and rat Amylin (8-37) (e.g., 10 µM).
-
Amylin (8-37) Alone Group: Incubate muscle strips with insulin and rat Amylin (8-37) alone.
-
Incubate for a defined period, typically 1-2 hours, to allow for the effects of the treatments on glucose metabolism.
-
-
Measurement of Glucose Uptake/Glycogen Synthesis:
-
For the final 15-60 minutes of the incubation period, add radiolabeled glucose ([¹⁴C]glucose for glycogen synthesis or 2-deoxy-D-[³H]glucose for glucose uptake) to the incubation media.
-
At the end of the incubation, remove the muscle strips, blot them dry, and freeze them in liquid nitrogen.
-
Process the muscle samples to determine the incorporation of radioactivity into glycogen or the intracellular accumulation of radiolabeled 2-deoxyglucose.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways and the experimental workflow involved in studying the effects of Amylin (8-37) in isolated soleus muscle.
Figure 1: Experimental workflow for isolated soleus muscle experiments.
Amylin is believed to exert its effects on skeletal muscle through a receptor complex that includes the calcitonin receptor.[8] The downstream signaling cascade involves the modulation of key enzymes in glycogen metabolism.[9][10][11]
Figure 2: Amylin signaling pathway in skeletal muscle.
Pathway Description: Amylin binds to its receptor, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP.[9][12] This activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates glycogen synthase, thereby inhibiting glycogen synthesis.[9][11] Simultaneously, PKA phosphorylates and activates glycogen phosphorylase, promoting glycogenolysis.[9][11][13] Amylin (8-37) competitively binds to the amylin receptor, preventing amylin from initiating this signaling cascade.
Conclusion
Rat Amylin (8-37) is a crucial antagonist for studying the metabolic effects of amylin in isolated skeletal muscle. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the intricate roles of amylin in glucose homeostasis and insulin resistance. The use of isolated soleus muscle offers a controlled ex vivo system to dissect the molecular mechanisms of amylin action and the therapeutic potential of its antagonists.
References
- 1. Amylin and insulin in rat soleus muscle: dose responses for cosecreted noncompetitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rat amylin-(8-37) enhances insulin action and alters lipid metabolism in normal and insulin-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. academic.oup.com [academic.oup.com]
- 8. The Importance of Understanding Amylin Signaling Mechanisms for Therapeutic Development in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. US6114304A - Methods for regulating gastrointestinal motility - Google Patents [patents.google.com]
- 11. Effects in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of amylin and other peptide hormones on Na+–K+ transport and contractility in rat skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amylin activates glycogen phosphorylase in the isolated soleus muscle of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amylin (8-37), rat in Receptor Binding Affinity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amylin, a 37-amino acid peptide hormone co-secreted with insulin from pancreatic β-cells, plays a significant role in glucose homeostasis.[1] Its truncated analog, rat Amylin (8-37), is a valuable pharmacological tool used as an antagonist to study the physiological and pathological roles of amylin and its receptors.[2][3] This document provides detailed application notes and protocols for the use of rat Amylin (8-37) in receptor binding affinity assays, consolidating data from various studies to aid in experimental design and data interpretation.
Amylin receptors are heterodimers, consisting of the calcitonin receptor (CTR) complexed with one of three receptor activity-modifying proteins (RAMPs), which give rise to three subtypes: AMY₁, AMY₂, and AMY₃.[4][5] Rat Amylin (8-37) exhibits varying affinities for these receptor subtypes, as well as for related calcitonin (CT) and calcitonin gene-related peptide (CGRP) receptors.[5][6] Understanding these binding profiles is crucial for the selective targeting of these receptors in drug development.
Data Presentation: Receptor Binding Affinity of Rat Amylin (8-37)
The following table summarizes the quantitative data for the binding affinity of rat Amylin (8-37) at various receptors, as determined by competitive binding assays. These values are indicative and may vary based on the specific experimental conditions, cell types, and radioligands used.
| Receptor Target | Ligand | Assay Type | Cell/Tissue Type | Ki / IC50 / pKB | Reference |
| Amylin Receptor | [¹²⁵I]Amylin | Competition Binding | Rat Nucleus Accumbens | - | [7] |
| Amylin Receptor 1 (rAMY₁₍ₐ₎) | Rat Amylin | cAMP functional assay | COS-7 cells | pKB ~5.8 | [3][5] |
| Amylin Receptor 3 (rAMY₃₍ₐ₎) | Rat Amylin | cAMP functional assay | COS-7 cells | pKB ~5.8 | [3][5] |
| CGRP Receptor | [¹²⁵I]CGRP | Competition Binding | L6 Myocytes | Ki = 91 nM | [6] |
| CGRP Receptor | [¹²⁵I]hCGRPα | Competition Binding | Rat Spinal Cord | IC50 = 24.5 nM | [8] |
| Calcitonin Receptor | [¹²⁵I]Amylin | Competition Binding | Human MCF-7 Cells | 36-fold less potent than rat amylin(1-37) | [9] |
| Adrenomedullin Receptor | [¹²⁵I]Adrenomedullin | Competition Binding | Rat-2 Fibroblasts | - | [10] |
Note: pKB is the negative logarithm of the antagonist dissociation constant (KB). A higher pKB value indicates a higher binding affinity. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. Ki is the inhibition constant for an inhibitor.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol outlines a general procedure for determining the binding affinity of rat Amylin (8-37) to amylin or CGRP receptors using a radiolabeled ligand.
Materials and Reagents:
-
Cell Membranes: Prepared from cells or tissues expressing the receptor of interest (e.g., rat nucleus accumbens, L6 myocytes, or transfected cell lines like COS-7 or HEK293).[7][11]
-
Radioligand: [¹²⁵I]rat Amylin or [¹²⁵I]hCGRP.
-
Unlabeled Ligand: Rat Amylin (8-37) and a reference compound (e.g., rat Amylin or CGRP).
-
Binding Buffer: E.g., HBSS + 10 mM HEPES + 0.1% ovalbumin (pH 7.4).[12]
-
Wash Buffer: Cold PBS.
-
Scintillation Fluid.
-
96-well plates.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a suitable buffer and prepare membranes by differential centrifugation. Resuspend the final membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Binding buffer.
-
A fixed concentration of radioligand (e.g., ~120 pM [¹²⁵I]rat amylin).[11]
-
Increasing concentrations of the unlabeled competitor, rat Amylin (8-37) (e.g., from 10⁻¹¹ to 10⁻⁶ M).[11]
-
For determining non-specific binding, add a high concentration of the unlabeled reference ligand (e.g., 1 µM rat Amylin).
-
For determining total binding, add only the radioligand and buffer.
-
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate for 1 hour at 37°C or until equilibrium is reached.[11]
-
Termination and Washing: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol measures the antagonistic effect of rat Amylin (8-37) on agonist-stimulated cyclic AMP (cAMP) production.
Materials and Reagents:
-
Cells: Cells expressing the receptor of interest (e.g., L6 myocytes or transfected COS-7 cells).[5][6]
-
Agonist: Rat Amylin or CGRP.
-
Antagonist: Rat Amylin (8-37).
-
Cell Culture Medium.
-
Stimulation Buffer: E.g., DMEM containing a phosphodiesterase inhibitor like IBMX.
-
cAMP Assay Kit: (e.g., ELISA or HTRF-based).
Procedure:
-
Cell Culture: Plate the cells in 96-well plates and grow to confluence.
-
Pre-incubation with Antagonist: Wash the cells with serum-free medium and pre-incubate with varying concentrations of rat Amylin (8-37) for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the agonist (e.g., EC₅₀ concentration of rat Amylin) to the wells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Determine the intracellular cAMP concentration using the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of rat Amylin (8-37). Determine the IC50 value for the inhibition of agonist-stimulated cAMP production. The pKB value can be calculated from the IC50 value using the Gaddum equation.
Mandatory Visualizations
Signaling Pathway of Amylin Receptor and Antagonism by Amylin (8-37)
Caption: Amylin receptor signaling and antagonism by Amylin (8-37).
Experimental Workflow for a Radioligand Competition Binding Assay
Caption: Workflow for a receptor binding affinity assay.
References
- 1. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Pharmacological characterization of rat amylin receptors: implications for the identification of amylin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amylin increases cyclic AMP formation in L6 myocytes through calcitonin gene-related peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pure.uva.nl [pure.uva.nl]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. Rat-2 fibroblasts express specific adrenomedullin receptors, but not calcitonin-gene-related-peptide receptors, which mediate increased intracellular cAMP and inhibit mitogen-activated protein kinase activity | Biochemical Journal | Portland Press [portlandpress.com]
- 11. academic.oup.com [academic.oup.com]
- 12. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for In Situ Hybridization of the Rat Amylin Receptor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding the localization of the rat amylin receptor through in situ hybridization. Amylin, a pancreatic hormone, plays a crucial role in glucose homeostasis and energy balance, making its receptor a key target for therapeutic development in metabolic diseases. The primary amylin receptors (AMY₁ and AMY₃) are heterodimeric complexes formed by the calcitonin receptor (CTR) and a Receptor Activity-Modifying Protein (RAMP), specifically RAMP1 or RAMP3. Therefore, localizing the amylin receptor necessitates the detection of both CTR and RAMP mRNAs. Amylin (8-37) is a truncated form of amylin that acts as an antagonist at these receptors.
Data Presentation: Semi-Quantitative Distribution of Amylin Receptor Component mRNAs in the Rat Brain
The following table summarizes the relative expression levels of Calcitonin Receptor (CTR), RAMP1, and RAMP3 mRNA in various regions of the rat brain as determined by in situ hybridization studies. The colocalization of CTR with RAMP1 or RAMP3 suggests the presence of functional amylin receptors.
| Brain Region | Calcitonin Receptor (CTR) mRNA Expression | RAMP1 mRNA Expression | RAMP3 mRNA Expression | Putative Amylin Receptor Presence (AMY₁/AMY₃) |
| Forebrain | ||||
| Nucleus Accumbens | High[1][2] | Moderate | Low | AMY₁ |
| Caudate Putamen | Low | High[3][4] | Low | AMY₁ |
| Olfactory Tubercle | Low | High[3][4] | Low | AMY₁ |
| Preoptic Area | High[1][5] | Low | Low | Likely Low |
| Hypothalamus | ||||
| Paraventricular Nucleus | High[1][5] | Low | Low | Likely Low |
| Arcuate Nucleus | High[1][5] | Low | Moderate[4] | AMY₃ |
| Thalamus | ||||
| Various Nuclei | Low | Low | High[3][4] | AMY₃ |
| Brainstem | ||||
| Locus Coeruleus | High[2] | Moderate | Low | AMY₁ |
| Area Postrema | High[2] | High[4] | High[4] | AMY₁ and AMY₃ |
| Nucleus of the Solitary Tract | High[2] | Moderate | Moderate | AMY₁ and AMY₃ |
| Cerebellum | Low | High[4] | High[4] | AMY₁ and AMY₃ |
Note: This table provides a semi-quantitative summary based on descriptive data from the cited literature. Expression levels are categorized as High, Moderate, or Low based on the qualitative descriptions provided in the source materials.
Signaling Pathways and Experimental Workflow
Amylin Receptor Signaling Pathway
Activation of the amylin receptor, a G protein-coupled receptor (GPCR), initiates several downstream signaling cascades. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[6][7] Other pathways, including the activation of Extracellular signal-Regulated Kinase (ERK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways, have also been implicated in amylin signaling.[6]
Caption: Amylin receptor signaling cascade.
Experimental Workflow for In Situ Hybridization
The following diagram outlines the key steps for performing non-radioactive in situ hybridization to detect amylin receptor component mRNAs in rat brain tissue.
References
- 1. The expression of the calcitonin receptor gene in the brain and pituitary gland of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunohistochemical mapping of calcitonin receptors in the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cloning, characterization and central nervous system distribution of receptor activity modifying proteins in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Importance of Understanding Amylin Signaling Mechanisms for Therapeutic Development in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amylin Receptor: A Common Pathophysiological Target in Alzheimer’s Disease and Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Amylin (8-37) Signaling in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Western blot analysis for the investigation of signaling pathways modulated by the rat Amylin (8-37) peptide. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the involved signaling cascades and workflows.
Introduction
Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin by pancreatic β-cells. It plays a role in glycemic regulation and energy homeostasis. The truncated analog, Amylin (8-37), acts as an antagonist at the Amylin receptor, making it a valuable tool for studying the physiological and pathological roles of Amylin. Western blotting is a key technique to elucidate the intracellular signaling pathways affected by Amylin (8-37) by detecting changes in the expression and post-translational modifications of specific proteins.
The primary signaling cascades influenced by Amylin and consequently modulated by its antagonist, Amylin (8-37), include the Mitogen-Activated Protein Kinase (MAPK) pathways (JNK and p38), the PI3K/Akt pathway, and the caspase-mediated apoptosis cascade.
Data Presentation
Quantitative data from Western blot experiments should be presented in a clear and organized manner to facilitate comparison between different experimental conditions. Densitometric analysis of the protein bands should be performed, and the results normalized to a loading control (e.g., β-actin, GAPDH). The data can then be expressed as fold change relative to the control group.
Table 1: Densitometric Analysis of Pro-Apoptotic Signaling Proteins
| Treatment Group | Phospho-JNK (Fold Change) | Phospho-p38 (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| Control | 1.00 | 1.00 | 1.00 |
| Amylin (agonist) | 2.5 ± 0.3 | 3.1 ± 0.4 | 4.2 ± 0.5 |
| Amylin + Amylin (8-37) | 1.2 ± 0.2 | 1.4 ± 0.3 | 1.5 ± 0.2 |
| Amylin (8-37) alone | 0.9 ± 0.1 | 1.1 ± 0.2 | 1.0 ± 0.1 |
Note: The data presented in this table are representative examples and may vary depending on the experimental conditions, cell type, or tissue used.
Experimental Protocols
Protocol 1: Western Blot Analysis of Amylin-Modulated Signaling Proteins
This protocol details the steps for sample preparation, gel electrophoresis, protein transfer, and immunodetection of key signaling proteins.
1. Sample Preparation (from Rat Brain or Pancreatic Tissue)
-
Tissue Homogenization:
-
Excise rat brain or pancreatic tissue on ice.
-
Weigh the tissue and place it in a pre-chilled microcentrifuge tube.
-
Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails. A general guideline is to use 10 volumes of lysis buffer to the tissue weight (e.g., 1 mL for 100 mg of tissue).
-
Homogenize the tissue using a Dounce homogenizer or a tissue homogenizer on ice until no visible tissue clumps remain.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
-
Lysate Clarification:
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant (total protein lysate) and transfer it to a new pre-chilled tube. Avoid disturbing the pellet.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
-
2. SDS-PAGE and Protein Transfer
-
Sample Preparation for Loading:
-
Mix 20-40 µg of protein from each sample with 4X Laemmli sample buffer (containing β-mercaptoethanol) to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the prepared samples and a pre-stained protein ladder into the wells of a 12% SDS-polyacrylamide gel.
-
Run the gel in 1X Tris-Glycine-SDS running buffer at 100-120 V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Perform the transfer in 1X transfer buffer (containing methanol) at 100 V for 1-2 hours or at 25 V overnight at 4°C.
-
Confirm successful transfer by staining the membrane with Ponceau S solution.
-
3. Immunodetection
-
Blocking:
-
Wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations. Suggested starting dilutions are:
-
Rabbit anti-phospho-JNK (Thr183/Tyr185): 1:1000
-
Rabbit anti-phospho-p38 (Thr180/Tyr182): 1:1000
-
Rabbit anti-cleaved Caspase-3 (Asp175): 1:1000
-
Rabbit anti-Amylin: 1:500 - 1:1000[1]
-
Mouse anti-β-actin (Loading Control): 1:5000
-
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted 1:2000-1:5000 in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
4. Data Analysis
-
Densitometry:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
-
Normalization:
-
Normalize the intensity of the target protein band to the intensity of the corresponding loading control band (e.g., β-actin) for each sample.
-
-
Fold Change Calculation:
-
Calculate the fold change in protein expression relative to the control group.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by Amylin and the experimental workflow for their analysis using Western blotting.
Caption: Amylin (8-37) Signaling Pathways.
Caption: Western Blot Experimental Workflow.
References
Application Notes and Protocols for Measuring cAMP Levels in Response to Rat Amylin (8-37)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amylin, a 37-amino acid peptide hormone co-secreted with insulin from pancreatic β-cells, plays a significant role in glucose homeostasis.[1][2] Its truncated analogue, Amylin (8-37), which lacks the first seven N-terminal amino acids, acts as a potent antagonist at amylin receptors.[][4] Amylin receptors are heterodimers, typically composed of the calcitonin receptor (CTR) complexed with a receptor activity-modifying protein (RAMP).[1][5] The activation of these G protein-coupled receptors by agonists like native amylin or calcitonin gene-related peptide (CGRP) typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[][6]
Amylin (8-37) exerts its antagonistic effects by competing with endogenous ligands for binding to the amylin receptor, thereby inhibiting the downstream signaling cascade that leads to cAMP production.[][4] This makes the measurement of cAMP levels a crucial method for characterizing the antagonistic potency and efficacy of Amylin (8-37) and other potential amylin receptor modulators. These application notes provide a detailed framework for designing and executing experiments to quantify the inhibitory effect of rat Amylin (8-37) on agonist-induced cAMP accumulation in rat-derived cells or tissues.
Signaling Pathway
The binding of an agonist (e.g., native Amylin, CGRP) to the Amylin receptor (CTR/RAMP complex) activates the associated Gs protein. This activation stimulates adenylyl cyclase (AC) to convert ATP into cAMP. Increased cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to a cellular response. Amylin (8-37) acts as a competitive antagonist, blocking the receptor and preventing this signaling cascade.
Figure 1: Amylin Receptor Signaling Pathway and Antagonism by Amylin (8-37).
Data Presentation
Quantitative data from cAMP measurement assays should be summarized for clear interpretation and comparison. The following tables provide templates for organizing experimental results.
Table 1: Effect of Rat Amylin on Agonist-Induced cAMP Production in L6 Myocytes
| Treatment | cAMP Concentration (pmol/well) | Fold Change over Basal |
| Basal (Vehicle) | Value | 1.0 |
| Rat Amylin (100 nM) | Value | ~12-fold[7] |
| CGRP (1 nM) | Value | ~60-fold[7] |
| Rat Amylin (100 nM) + CGRP(8-37) (1 µM) | Value | Blocked[7][8] |
Table 2: Antagonistic Potency (IC50) of Rat Amylin (8-37) against CGRP-induced cAMP Production
| Antagonist | Agonist (Concentration) | Cell Type | IC50 (nM) |
| Rat Amylin (8-37) | CGRP (EC80) | Rat L6 Cells | Value |
| Rat Amylin (8-37) | CGRP (EC80) | Rat Soleus Muscle | Value |
| CGRP (8-37) | CGRP (EC80) | Rat L6 Cells | Value |
Experimental Protocols
Protocol 1: Cell Culture and Preparation
This protocol outlines the general procedure for preparing rat cells for a cAMP assay. Rat L6 myoblasts are a suitable model as they endogenously express amylin receptors.[7]
Materials:
-
Rat L6 Myoblast cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates (96-well or 384-well)
Procedure:
-
Cell Culture: Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Once cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium. Seed the cells into 96-well or 384-well plates at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight.
-
Serum Starvation: Prior to the assay, replace the culture medium with serum-free DMEM and incubate for 2-4 hours to reduce basal signaling.
Figure 2: Workflow for Cell Culture and Preparation.
Protocol 2: cAMP Measurement using a Competitive Immunoassay (ELISA-based)
This protocol describes a common method for quantifying intracellular cAMP levels. Commercial kits are widely available and should be used according to the manufacturer's instructions.
Materials:
-
Prepared cells in a multi-well plate
-
Rat Amylin (8-37)
-
Agonist (e.g., Rat CGRP or Rat Amylin)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell Lysis Buffer
-
cAMP ELISA Kit (containing cAMP-HRP conjugate, anti-cAMP antibody, coated plate, standards, wash buffer, and substrate)
-
Stop Solution
-
Plate reader
Procedure:
-
Pre-treatment with Antagonist: Add varying concentrations of Rat Amylin (8-37) to the appropriate wells containing serum-starved cells. Include a vehicle control. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80, the concentration that gives 80% of the maximal response) to the wells. Also include wells for basal (vehicle only) and maximal stimulation (agonist only) controls. Incubate for 15-30 minutes at 37°C. Note: All stimulation steps should be performed in the presence of a PDE inhibitor like IBMX to prevent cAMP degradation.
-
Cell Lysis: Aspirate the medium and add Cell Lysis Buffer to each well. Incubate as per the kit's protocol to release intracellular cAMP.
-
ELISA Procedure:
-
Add cAMP standards and cell lysates to the wells of the antibody-coated plate.
-
Add the cAMP-HRP conjugate.
-
Incubate to allow competitive binding between the sample/standard cAMP and the cAMP-HRP for the antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate until color develops. The intensity of the color is inversely proportional to the cAMP concentration.[9]
-
Add Stop Solution to terminate the reaction.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate cAMP concentrations in the samples by interpolating from the standard curve. Determine the IC50 value for Amylin (8-37) by plotting the percent inhibition against the log concentration of the antagonist and fitting the data to a four-parameter logistic curve.
Figure 3: Experimental Workflow for cAMP Measurement via ELISA.
Concluding Remarks
The protocols and information provided offer a comprehensive guide for researchers investigating the antagonistic properties of rat Amylin (8-37) on cAMP signaling. Accurate measurement of cAMP levels is fundamental to understanding the pharmacology of amylin receptor antagonists and is a critical step in the development of novel therapeutics targeting metabolic diseases. Adherence to detailed protocols and systematic data analysis will ensure the generation of robust and reproducible results.
References
- 1. The Importance of Understanding Amylin Signaling Mechanisms for Therapeutic Development in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short amylin receptor antagonist peptides improve memory deficits in Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amylin increases cyclic AMP formation in L6 myocytes through calcitonin gene-related peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Troubleshooting & Optimization
Amylin (8-37), rat solubility and reconstitution issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rat Amylin (8-37). Here you will find information on solubility, reconstitution, and how to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized rat Amylin (8-37)?
A1: For concentrations up to 2 mg/mL, sterile distilled water is a suitable solvent.[1] For higher concentrations, acetonitrile is recommended.[1] Some protocols also utilize 10 mM phosphate buffer (pH 7.4) for reconstitution, particularly after initial solubilization in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to minimize aggregation.[2] One supplier suggests a solubility of up to 50 mg/mL in water with the aid of sonication.
Q2: How should I store rat Amylin (8-37) powder and reconstituted solutions?
A2: Lyophilized rat Amylin (8-37) should be stored at -20°C.[3] Once reconstituted, it is crucial to aliquot the solution into single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles.[1]
Q3: Is rat Amylin (8-37) prone to aggregation?
A3: Rat Amylin has a higher solubility and stability in solution compared to human Amylin, making it less prone to aggregation.[4] However, aggregation can still occur, especially at high concentrations or in certain buffers.
Q4: Can I sonicate the peptide solution to aid dissolution?
A4: Yes, brief sonication can help dissolve the peptide. It is a recommended step in some general peptide solubilization guidelines to improve solubility and minimize aggregation.
Q5: My peptide was supplied as a trifluoroacetate (TFA) salt. Will this affect my experiments?
A5: Yes, TFA salts can be present in custom peptides from the purification process and may interfere with cellular assays.[3] If your experiments are sensitive to TFA, consider using a peptide that has undergone a TFA removal service.[3]
Troubleshooting Guides
Issue 1: The lyophilized peptide will not dissolve.
-
Possible Cause: The peptide concentration may be too high for the chosen solvent, or the peptide may have started to aggregate.
-
Solution:
-
Try a different solvent: If you are using water, try reconstituting a small test amount in an acidic solution or a different buffer system like 10 mM phosphate buffer (pH 7.4). For higher concentrations, consider acetonitrile.[1]
-
Use sonication: Briefly sonicate the vial in an ice bath to aid dissolution. Be cautious with the duration and intensity of sonication to avoid peptide degradation.
-
Initial HFIP treatment: For future experiments, consider sourcing the peptide with a pre-treatment of HFIP, which has been shown to be an effective solvent for solubilizing crude amyloidogenic peptides.[5]
-
Issue 2: The reconstituted solution appears cloudy or contains visible particulates.
-
Possible Cause: This is a strong indication of peptide aggregation.
-
Solution:
-
Centrifugation: Centrifuge the vial to pellet the aggregates. Carefully collect the supernatant for your experiment, but be aware that the actual peptide concentration will be lower than calculated.
-
Re-solubilization (with caution): For some peptides, gentle warming can help dissolve aggregates. However, this should be done with extreme care as it can also promote further aggregation or degradation.
-
Optimize Reconstitution: Review your reconstitution protocol. Ensure you are using a recommended solvent and consider incorporating sonication. For future reconstitutions, dissolving in a small amount of an organic solvent like DMSO or acetonitrile before diluting with your aqueous buffer may help.
-
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions |
| Solubility | Up to 2 mg/mL | Distilled Water |
| > 2 mg/mL | Acetonitrile | |
| 50 mg/mL | H2O (with ultrasonic) | |
| Storage (Lyophilized) | -20°C | N/A |
| Storage (Reconstituted) | -20°C (in aliquots) | In recommended solvent/buffer |
Experimental Protocols
Protocol 1: Standard Reconstitution of Lyophilized Rat Amylin (8-37)
-
Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.
-
Add the appropriate volume of sterile distilled water (for concentrations up to 2 mg/mL) or other desired solvent to the vial to achieve the target concentration.
-
Gently vortex or swirl the vial to mix. Avoid vigorous shaking.
-
If the peptide is not fully dissolved, sonicate the vial briefly in an ice bath.
-
Once dissolved, aliquot the solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C until use.
Protocol 2: Monitoring Aggregation with Thioflavin T (ThT) Assay
This assay is used to detect the formation of amyloid fibrils, a common form of peptide aggregation.
-
Prepare a ThT stock solution: Dissolve Thioflavin T in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of 1 mM. Filter the solution through a 0.22 µm filter.
-
Prepare peptide samples: Reconstitute and dilute the rat Amylin (8-37) to the desired concentration in the same buffer used for the ThT stock solution.
-
Set up the assay: In a 96-well black plate, mix your peptide sample with the ThT stock solution. A typical final concentration for ThT is 10-20 µM. Include a buffer-only control with ThT.
-
Incubate and measure: Incubate the plate at 37°C. Measure the fluorescence intensity at regular intervals using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm. An increase in fluorescence over time indicates the formation of amyloid-like aggregates.
Visualizations
Caption: Workflow for the reconstitution of rat Amylin (8-37).
Caption: Factors influencing aggregation of rat Amylin (8-37).
References
- 1. abbiotec.com [abbiotec.com]
- 2. mdpi.com [mdpi.com]
- 3. Amylin (8-37) (mouse, rat) peptide ATQRLANFLVRSSNNLGPVLPPTNVGSNTY for Life Science Research-Mol Scientific. [mol-scientific.com]
- 4. US6610824B2 - Amylin agonist peptides and uses therefor - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Amylin (8-37), Rat for In Vivo Experiments
Welcome to the technical support center for the in vivo application of rat Amylin (8-37). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for designing and troubleshooting experiments.
Frequently Asked Questions (FAQs)
Q1: What is Amylin (8-37) and what is its primary use in in vivo rat experiments?
A1: Amylin (8-37) is a truncated peptide fragment of the native rat amylin hormone. It functions as a specific antagonist of the amylin receptor.[1][2] In in vivo rat experiments, its primary use is to block the effects of endogenous amylin, thereby helping to elucidate the physiological roles of amylin in various processes, including glucose metabolism, insulin sensitivity, food intake, and gastric emptying.[1][2]
Q2: What are the common routes of administration for Amylin (8-37) in rats?
A2: The most common routes of administration for Amylin (8-37) in rats are intravenous (IV) infusion, intraperitoneal (IP) injection, and intracerebroventricular (ICV) injection for central nervous system studies. The choice of administration route depends on the specific research question and the target tissue or system.
Q3: What is a typical vehicle solution for dissolving Amylin (8-37)?
A3: For in vivo studies, Amylin (8-37) is commonly dissolved in sterile 0.9% saline.[1] For stock solutions, it can be dissolved in water, which may require sonication to aid dissolution. Some commercial suppliers suggest that for in vitro studies, dissolving in a DMSO/water mixture is also an option, but for in vivo use, saline is generally preferred to avoid solvent-related toxicity. It is crucial to ensure the final solution is sterile-filtered before administration.
Q4: Are there any known side effects or toxicity associated with Amylin (8-37) administration in rats?
A4: The available literature does not report significant toxicity for Amylin (8-37) at the commonly used effective doses. However, as it is an antagonist, the primary "effect" is the blockade of endogenous amylin's actions. It is important to note that amylin analogues can induce gastrointestinal side effects like nausea.[3] When determining the dosage of Amylin (8-37), it is essential to consider the physiological state of the animal and the expected levels of endogenous amylin.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of observed effect after Amylin (8-37) administration. | Insufficient Dosage: The dose may be too low to effectively antagonize endogenous amylin, especially if amylin levels are elevated in the experimental model. | Dose-Response Study: Conduct a pilot dose-response study to determine the minimal effective dose for your specific experimental conditions and rat strain. Review literature for doses used in similar paradigms. |
| Peptide Instability/Degradation: Amylin (8-37) is a peptide and can be susceptible to degradation by proteases in vivo. | Proper Handling and Storage: Store the peptide lyophilized at -20°C or -80°C. Prepare fresh solutions for each experiment and keep them on ice. Minimize freeze-thaw cycles. Consider the use of protease inhibitors in the vehicle solution if stability is a major concern, though this is less common for in vivo use. | |
| Low Receptor Affinity: Amylin (8-37) is reported to be a weak antagonist with low affinity for the amylin receptor.[4] | Ensure Sufficient Concentration at the Target Site: For central effects, direct administration (e.g., ICV) is more effective than peripheral administration. For peripheral effects, continuous infusion may be necessary to maintain adequate plasma concentrations. | |
| Variability in experimental results between animals. | Differences in Endogenous Amylin Levels: Fasting state, diet, and the specific rat strain can all influence basal and stimulated amylin levels, affecting the required antagonist dose. | Standardize Experimental Conditions: Strictly control the fasting period and diet of the animals. Use a consistent rat strain and age for all experiments. |
| Incorrect Administration Technique: Improper injection or cannula placement can lead to inconsistent delivery of the peptide. | Verify Administration Technique: Ensure proper training in the required surgical and injection techniques. For ICV studies, verify cannula placement histologically at the end of the experiment. | |
| Precipitation of the peptide in the vehicle solution. | Poor Solubility: Amylin (8-37) may have limited solubility in certain buffers, especially at higher concentrations. | Aid Dissolution: Use ultrasonic baths to help dissolve the peptide.[4] Prepare solutions at a slightly lower concentration if precipitation persists. Ensure the pH of the vehicle is compatible with the peptide's isoelectric point. |
Optimal Dosage of Amylin (8-37) in Rats
The optimal dosage of Amylin (8-37) is highly dependent on the route of administration and the specific physiological effect being investigated. The following tables summarize effective dosages reported in the literature for various in vivo experiments in rats.
Intravenous (IV) Administration
| Experimental Focus | Dosage | Administration Protocol | Rat Strain | Observed Effect |
| Insulin Action & Lipid Metabolism | 0.125 µmol/h | Continuous infusion over 5.75 hours.[1][2] | Wistar | Enhanced insulin sensitivity and altered lipid metabolism.[1][2] |
| Lipolysis | 125 nmol/h | Infusion for 4 hours. | Not Specified | Blocked amylin-induced elevations in plasma nonesterified fatty acids and glycerol. |
| Vascular Effects | 300 nmol/kg | Bolus infusion.[5] | Hamster (cheek pouch model) | Did not inhibit vasodilator responses to amylin, suggesting involvement of CGRP1 receptors rather than amylin receptors in this specific tissue.[5] |
Intraperitoneal (IP) Injection
| Experimental Focus | Dosage | Administration Protocol | Rat Strain | Observed Effect |
| Anorectic Effects of CCK and Bombesin | 10 µg/kg | Single injection. | Not Specified | Attenuated the reduction in food intake caused by cholecystokinin (CCK) and bombesin in non-diabetic rats.[6] |
| Anorectic Effects of Amylin | 10 µg/kg | Co-administered with amylin. | Not Specified | Abolished the anorectic effect of a 1 µg/kg amylin injection. |
Intracerebroventricular (ICV) Injection
| Experimental Focus | Dosage | Administration Protocol | Rat Strain | Observed Effect |
| Male Sexual Behavior | 1 µ g/rat | Single injection.[7] | Wistar | Blocked the inhibitory effect of amylin (2.5 µ g/rat , ICV) on sexual behavior.[7] |
Experimental Protocols
Intravenous Infusion for Insulin Action Studies
-
Animal Model: Adult male Wistar rats (365 ± 8 g).
-
Surgery: Rats are cannulated for infusion and blood sampling.
-
Peptide Preparation: Amylin (8-37) is dissolved in 0.9% saline.
-
Administration: The peptide is infused continuously at a rate of 0.125 µmol/h in a volume of 600 µl/h via a syringe pump.[1]
-
Experimental Procedure: A euglycemic-hyperinsulinemic clamp can be initiated during the infusion period to assess insulin sensitivity.[1]
Intracerebroventricular Injection for Behavioral Studies
-
Animal Model: Adult male Wistar rats.
-
Surgery: Stereotaxic surgery is performed to implant a guide cannula into a cerebral ventricle (e.g., lateral ventricle).
-
Peptide Preparation: Amylin (8-37) is dissolved in an appropriate sterile vehicle such as artificial cerebrospinal fluid or saline.
-
Administration: A specific dose (e.g., 1 µ g/rat ) is injected in a small volume (e.g., 5 µl) over a defined period (e.g., 5 minutes) using an infusion pump.[8]
-
Behavioral Assessment: Behavioral parameters (e.g., sexual behavior, food intake) are monitored following the injection.
Visualizations
Amylin Receptor Signaling Pathway
Amylin receptors are heterodimers, consisting of the calcitonin receptor (CTR) complexed with one of three receptor activity-modifying proteins (RAMPs).[][10][11] This association confers high affinity for amylin. Upon amylin binding, the G-protein coupled receptor activates downstream signaling cascades, including the adenylyl cyclase (AC) and phospholipase C (PLC) pathways, leading to the generation of cyclic AMP (cAMP) and inositol trisphosphate (IP3)/diacylglycerol (DAG), respectively. These second messengers, in turn, activate protein kinase A (PKA) and protein kinase C (PKC) and modulate intracellular calcium levels, ultimately leading to various physiological responses. Amylin (8-37) acts by competitively binding to this receptor complex and preventing the initiation of this signaling cascade.
Caption: Amylin receptor signaling pathway and the antagonistic action of Amylin (8-37).
Experimental Workflow: Antagonism of Amylin's Anorectic Effect
This workflow outlines a typical experiment to test the efficacy of Amylin (8-37) in blocking the food intake-reducing effects of amylin.
Caption: A typical experimental workflow for an in vivo study using Amylin (8-37).
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Rat amylin-(8-37) enhances insulin action and alters lipid metabolism in normal and insulin-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. novonordisk.com [novonordisk.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Interaction of amylin with calcitonin gene-related peptide receptors in the microvasculature of the hamster cheek pouch in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different influence of CGRP (8-37), an amylin and CGRP antagonist, on the anorectic effects of cholecystokinin and bombesin in diabetic and normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of centrally injected amylin on sexually behavior of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nel.edu [nel.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Amylin (8-37), rat stability in aqueous solutions for research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, handling, and experimental use of rat Amylin (8-37) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute and store lyophilized rat Amylin (8-37)?
A1: For optimal stability, reconstitute lyophilized rat Amylin (8-37) in sterile, distilled water. Briefly vortex the vial to ensure all the powder is at the bottom before opening. After adding water, gently invert the vial 5-6 times to dissolve the peptide completely. Avoid vigorous shaking. Once reconstituted, it is crucial to aliquot the solution into single-use volumes to prevent repeated freeze-thaw cycles, which can lead to degradation and aggregation.
Q2: What are the recommended storage conditions for rat Amylin (8-37) in its lyophilized and reconstituted forms?
A2: Lyophilized powder should be stored at -20°C for up to one year or at -80°C for up to two years.[1] Reconstituted stock solutions are stable for up to one month when stored at -20°C and for up to six months at -80°C.[1]
Q3: Is aggregation a significant concern with rat Amylin (8-37) in aqueous solutions?
A3: Rat Amylin (8-37) has a significantly lower propensity for aggregation compared to its human counterpart.[2] This is due to the presence of proline residues in the rat amylin sequence which inhibit the formation of β-sheet structures that lead to fibril formation. While less of a concern, to minimize any potential aggregation, it is still recommended to follow proper reconstitution and storage protocols, and to use freshly prepared solutions for experiments whenever possible.
Q4: What is the recommended solvent for preparing working solutions of rat Amylin (8-37)?
A4: For most in vitro and in vivo experiments, sterile saline or a buffered solution such as phosphate-buffered saline (PBS) at a physiological pH is recommended. For cell-based assays, the appropriate sterile cell culture medium can be used as the solvent for preparing the final working concentration.
Troubleshooting Guide
Issue 1: I am not observing the expected antagonist activity of rat Amylin (8-37) in my assay.
-
Possible Cause 1: Peptide Degradation. Improper storage or multiple freeze-thaw cycles of the stock solution can lead to peptide degradation.
-
Solution: Always use freshly thawed aliquots for your experiments. Prepare new stock solutions if you suspect degradation. Refer to the stability data below for guidance on solution stability under your experimental conditions.
-
-
Possible Cause 2: Incorrect Peptide Concentration. Errors in reconstitution or dilution can lead to a lower than expected final concentration of the peptide.
-
Solution: Double-check your calculations and ensure accurate pipetting. Consider performing a concentration determination of your stock solution using a spectrophotometer (at 280 nm) or a peptide quantification assay.
-
-
Possible Cause 3: Suboptimal Assay Conditions. The effectiveness of the antagonist can be influenced by the concentration of the agonist (e.g., amylin) and the specific cell line or tissue being used.
-
Solution: Perform a dose-response curve for both the agonist and the antagonist to determine the optimal concentrations for your experimental setup. Ensure that the incubation times and other assay parameters are appropriate for detecting the antagonistic effect.
-
Issue 2: My rat Amylin (8-37) solution appears cloudy or has visible precipitates.
-
Possible Cause 1: Aggregation. Although less common with the rat peptide, high concentrations or improper storage can still lead to some aggregation.
-
Solution: Try to dissolve the precipitate by gentle warming (e.g., to 37°C) and vortexing. If the precipitate persists, it is best to discard the solution and prepare a fresh one. To prevent this, avoid high concentrations and adhere to the recommended storage conditions.
-
-
Possible Cause 2: Low Solubility in the Chosen Buffer. The peptide may have limited solubility in certain buffers, especially at higher concentrations.
-
Solution: If you are using a buffer other than water or saline, check the solubility of the peptide in that specific buffer. Consider preparing a more concentrated stock solution in water and then diluting it into your experimental buffer.
-
Stability of Amylin Analogs in Aqueous Solutions
While specific quantitative stability data for rat Amylin (8-37) is limited, a study on the closely related and structurally similar amylin analog, pramlintide, provides valuable insights into its stability under various pH and temperature conditions. Pramlintide, like rat amylin, contains proline substitutions to enhance stability. The following table summarizes the degradation of pramlintide at 50°C.[3][4]
| pH | Rate Constant (k, % loss/day) at 50°C |
| 3.5 | 0.23 |
| 4.0 | 0.33 |
| 4.5 | 0.53 |
| 5.0 | 0.83 |
Arrhenius Expression for Pramlintide Degradation at pH 4.0:
The degradation rate constant (k) as a function of temperature can be estimated using the following Arrhenius equation:[3][4]
ln(k) = 37.39 - 21,900 / (R * T)
Where:
-
k is the zero-order rate constant (% loss/month)
-
R is the ideal gas constant (1.987 cal/K·mol)
-
T is the absolute temperature in Kelvin
This information suggests that the peptide is most stable at a lower pH and that degradation increases with both increasing pH and temperature. For optimal stability in long-term storage, a slightly acidic pH and low temperatures are recommended.
Experimental Protocols
In Vitro cAMP Assay for Amylin Receptor Antagonism
This protocol is adapted from studies characterizing amylin receptor pharmacology.
Objective: To determine the antagonistic activity of rat Amylin (8-37) by measuring its ability to inhibit amylin-induced cAMP production in a cell line expressing the amylin receptor.
Materials:
-
COS-7 cells (or another suitable cell line) transfected with the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP) to form a functional amylin receptor.
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Rat Amylin (agonist)
-
Rat Amylin (8-37) (antagonist)
-
IBMX (3-isobutyl-1-methylxanthine)
-
Ethanol
-
cAMP assay kit
Methodology:
-
Cell Culture: Culture the transfected COS-7 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the growth medium with serum-free DMEM containing 1 mM IBMX and 0.1% BSA and incubate for 30 minutes at 37°C.
-
Antagonist Addition: Add varying concentrations of rat Amylin (8-37) to the wells.
-
Agonist Addition: Immediately after adding the antagonist, add a fixed concentration of rat amylin (a concentration that elicits a submaximal response, e.g., EC80).
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
cAMP Extraction: Terminate the reaction by removing the medium and adding ice-cold ethanol to each well.
-
cAMP Measurement: After ethanol evaporation, measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the concentration of rat Amylin (8-37) to determine the IC50 value.
In Vivo Hyperinsulinemic-Euglycemic Clamp in Rats
This is a complex in vivo procedure to assess insulin sensitivity and the effects of amylin antagonists. This protocol is a simplified overview adapted from published research.[5]
Objective: To investigate the effect of rat Amylin (8-37) on whole-body insulin sensitivity in rats.
Materials:
-
Male Wistar rats
-
Anesthetic (e.g., isoflurane)
-
Catheters for jugular vein and carotid artery
-
Infusion pumps
-
Human insulin
-
20% Dextrose solution
-
Rat Amylin (8-37)
-
Saline
-
Blood glucose meter
Methodology:
-
Surgical Preparation: Anesthetize the rats and surgically implant catheters into the right jugular vein (for infusions) and the left carotid artery (for blood sampling). Allow the rats to recover for 5-7 days.
-
Fasting: Fast the rats overnight before the experiment.
-
Experimental Setup: On the day of the experiment, connect the conscious, unrestrained rats to the infusion pumps.
-
Basal Period: Start a continuous infusion of saline and collect a basal blood sample to measure glucose and insulin levels.
-
Clamp Procedure:
-
Begin a continuous infusion of human insulin at a constant rate (e.g., 4 mU/kg/min).
-
Simultaneously, begin a variable infusion of 20% dextrose.
-
Monitor blood glucose every 5-10 minutes and adjust the dextrose infusion rate to maintain euglycemia (a normal blood glucose level).
-
In the experimental group, co-infuse rat Amylin (8-37) with the insulin. The control group receives only insulin.
-
-
Steady State: Once a steady state of euglycemia is reached for at least 30 minutes, the glucose infusion rate is recorded. This rate is an index of insulin sensitivity.
-
Data Analysis: Compare the glucose infusion rates between the control and the rat Amylin (8-37) treated groups to determine the effect of the antagonist on insulin sensitivity.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Solution Structures of Rat Amylin Peptide: Simulation, Theory, and Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of pramlintide degradation in aqueous solution as a function of temperature and pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of pramlintide degradation in aqueous solution as a function of temperature and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
Troubleshooting inconsistent results with Amylin (8-37), rat
Welcome to the technical support center for Amylin (8-37), rat. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing frequently asked questions related to the use of this peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary mechanism of action?
This compound is a truncated analog of the native rat amylin peptide. It functions as a weak antagonist of the amylin receptor (AMY).[1][2] Its primary mechanism of action involves selectively inhibiting insulin-related glucose uptake and glycogen deposition in muscle tissue.[1] It is often used in research to investigate the physiological roles of endogenous amylin by blocking its effects.
Q2: What are the key applications of this compound in research?
This compound is utilized in a variety of metabolic research areas. Key applications include:
-
Investigating the role of amylin in insulin resistance.[3]
-
Elucidating the mechanisms of amylin-induced inhibition of glycogen synthesis in isolated muscle.[3]
-
Exploring its impact on cardiovascular parameters such as contractile force and heart rate in isolated rat hearts.[4]
Q3: What is the stability and proper storage procedure for this compound?
For optimal stability, the lyophilized peptide should be stored at -20°C to -80°C. Once reconstituted, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to seal the container to protect it from moisture.[1]
Troubleshooting Guide
Inconsistent or No Antagonistic Effect Observed
Problem: I am not observing the expected antagonistic effects of this compound on amylin-mediated responses in my in vitro or in vivo experiments.
Possible Causes & Solutions:
-
Suboptimal Peptide Concentration: this compound is a weak antagonist, and its potency can be significantly lower than that of the native amylin agonist.[1][5]
-
Solution: Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup. It has been noted that rat Amylin (8-37) is 36-fold less potent than intact rat amylin in binding to its receptor.[5]
-
-
Peptide Degradation: Improper storage or handling can lead to the degradation of the peptide.
-
Solution: Ensure the peptide is stored at the recommended temperatures and handled according to the manufacturer's instructions.[1] Prepare fresh dilutions for each experiment from a frozen stock solution.
-
-
Receptor Specificity and Cross-Reactivity: Amylin receptors are heterodimers of the calcitonin receptor (CTR) and receptor activity-modifying proteins (RAMPs).[6] Amylin (8-37) can also interact with calcitonin gene-related peptide (CGRP) receptors.[7] The specific receptor subtypes expressed in your cell line or tissue model can influence the observed effect.
-
Solution: Characterize the expression profile of amylin, calcitonin, and CGRP receptors in your experimental system. Consider using more specific antagonists if off-target effects are suspected.
-
-
Presence of Endogenous Amylin: In in vitro experiments with isolated tissues, the absence of endogenous amylin may result in no observable effect of the antagonist alone.[3]
-
Solution: Ensure your experimental design includes the addition of exogenous amylin to induce a response that can then be antagonized by Amylin (8-37).[3]
-
Unexpected Agonistic Effects
Problem: I am observing unexpected agonistic effects, such as changes in cellular signaling or physiological responses, after applying this compound.
Possible Causes & Solutions:
-
Biphasic Dose-Response: In some systems, peptide fragments can exhibit biphasic effects, acting as antagonists at certain concentrations and agonists at others. In isolated rat hearts, Amylin (8-37) produced a biphasic change in cardiac contractile force.[4]
-
Solution: Carefully evaluate a wide range of concentrations to identify the purely antagonistic range for your specific assay.
-
-
Off-Target Receptor Activation: As mentioned, Amylin (8-37) can interact with other receptors in the calcitonin family.[7] Activation of these receptors could lead to unforeseen downstream signaling.
-
Solution: Use specific inhibitors for CGRP and calcitonin receptors to dissect the observed effects and confirm the involvement of the intended amylin receptor.
-
Experimental Protocols
In Vivo Infusion in Rats
This protocol is based on a study investigating the metabolic responses to rat Amylin (8-37) in normal and insulin-resistant rats.[3][8]
-
Animal Model: Adult male Wistar rats.[9]
-
Peptide Preparation: Dissolve this compound in sterile saline.
-
Infusion:
-
Measurements: Plasma insulin, glucose, triglycerides, and nonesterified fatty acids can be measured at baseline and throughout the infusion period.[3]
In Vitro Muscle Glycogen Synthesis Assay
This protocol is adapted from studies on isolated soleus muscle.[3]
-
Tissue Preparation: Isolate soleus muscle strips from rats.
-
Incubation:
-
Pre-incubate muscle strips in the presence or absence of Amylin (8-37).
-
Subsequently, incubate with amylin to stimulate the inhibition of glycogen synthesis.
-
-
Measurement: Assess the rate of glycogen synthesis, for example, by measuring the incorporation of radiolabeled glucose into glycogen.
-
Analysis: Amylin (8-37) is expected to block the amylin-induced inhibition of glycogen synthesis.[3]
Quantitative Data Summary
Table 1: In Vivo Metabolic Effects of Amylin (8-37) Infusion in Rats [3]
| Parameter | Treatment Group | Result | Statistical Significance |
| Plasma Insulin | Amylin (8-37) | Reduced | P < 0.001 |
| Whole Body Insulin Sensitivity | Amylin (8-37) | Enhanced | P < 0.05 |
| Muscle Insulin Sensitivity | Amylin (8-37) | Enhanced | P < 0.05 |
| Plasma Triglycerides | Amylin (8-37) | Increased (basal) | Not specified |
| Plasma Nonesterified Fatty Acids | Amylin (8-37) | Lowered | Not specified |
| Muscle Triglyceride Content | Amylin (8-37) in saline-treated rats | Reduced | P < 0.05 |
Table 2: In Vitro Effects of Amylin (8-37) on Osteoblast Proliferation [7]
| Peptide | Effect | Half-Maximal Concentration (EC50) |
| Intact Amylin | Stimulated proliferation | 2.0 x 10-11 M |
| Amylin (1-8) | Stimulated proliferation | 2.4 x 10-10 M |
| Amylin (8-37) | No agonist effect; antagonist | Not applicable |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Amylin signaling pathway and the antagonistic action of Amylin (8-37).
Caption: Troubleshooting workflow for inconsistent results with Amylin (8-37).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rat amylin-(8-37) enhances insulin action and alters lipid metabolism in normal and insulin-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. real.mtak.hu [real.mtak.hu]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. journals.physiology.org [journals.physiology.org]
Amylin (8-37), rat storage and handling best practices
This guide provides researchers, scientists, and drug development professionals with best practices for the storage and handling of rat Amylin (8-37). It includes troubleshooting tips and frequently asked questions to ensure the integrity and optimal performance of the peptide in your experiments.
Frequently Asked Questions (FAQs)
1. How should I store the lyophilized Amylin (8-37), rat peptide?
For long-term storage, the lyophilized powder should be stored at -20°C or -80°C in a dry, airtight container, protected from light.[1][2][3]
2. What are the recommended storage conditions for reconstituted this compound?
Once reconstituted, the peptide solution should be stored at -20°C or -80°C.[1][4] It is recommended to use the reconstituted solution promptly and avoid repeated freeze-thaw cycles.
3. How do I properly reconstitute lyophilized this compound?
To reconstitute, allow the vial of lyophilized peptide to come to room temperature for 25-45 minutes before opening.[5] Briefly vortex the vial to ensure all the powder is at the bottom.[5] Add a sterile, aqueous solution (such as sterile water or a buffer appropriate for your experiment) to the desired concentration.[5] Gently invert the tube several times to ensure the peptide is fully dissolved.[5] Do not shake vigorously.
4. What is the stability of this compound in its lyophilized and reconstituted forms?
The stability of the peptide depends on the storage temperature.
Storage Stability Data
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -80°C | 2 years[1] |
| -20°C | 1 year[1] | |
| 0-5°C | Short-term only[5] | |
| Reconstituted Solution | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
5. Can I weigh out smaller portions of the lyophilized powder?
It is not recommended to weigh out smaller portions of the lyophilized peptide.[5] For best results and reproducibility, reconstitute the entire vial at once to a stock concentration and then aliquot for individual experiments.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve | Incorrect solvent; Insufficient mixing; Peptide has degraded. | Ensure you are using a sterile, aqueous solvent. Gently vortex or invert the vial to mix. If the peptide still does not dissolve, it may have degraded and should not be used. |
| Inconsistent experimental results | Improper storage; Repeated freeze-thaw cycles; Inaccurate pipetting of aliquots. | Store the peptide at the recommended temperatures. Aliquot the reconstituted peptide to avoid multiple freeze-thaw cycles. Use calibrated pipettes for accurate measurements. |
| Loss of peptide activity | Peptide degradation due to improper storage or handling. | Always follow the recommended storage and handling procedures. Avoid exposure to light and moisture. Use freshly prepared solutions for your experiments whenever possible. |
Experimental Protocols
Protocol for Reconstitution of this compound
-
Equilibration: Remove the vial of lyophilized Amylin (8-37) from the freezer and allow it to sit at room temperature for 25-45 minutes before opening.[5] This prevents condensation from forming inside the vial.
-
Centrifugation: Briefly centrifuge or vortex the vial to ensure that all the lyophilized powder is collected at the bottom.[5]
-
Solvent Addition: Carefully open the vial and add the appropriate volume of a sterile, aqueous solvent (e.g., sterile deionized water or a suitable buffer) to achieve the desired stock concentration.
-
Dissolution: Gently invert the vial 5-10 times to allow the peptide to completely dissolve.[5] Avoid vigorous shaking or vortexing, which can cause peptide degradation.
-
Aliquoting and Storage: Once the peptide is fully dissolved, it is recommended to aliquot the solution into smaller, single-use volumes. Store these aliquots at -20°C or -80°C. Do not refreeze any unused portions of a thawed aliquot.[5]
Visual Guides
References
Technical Support Center: Preventing Degradation of Rat Amylin (8-37) in Experimental Setups
For researchers, scientists, and drug development professionals working with rat Amylin (8-37), ensuring its stability is paramount for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you minimize degradation of this important peptide in your experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of rat Amylin (8-37) degradation in experimental setups?
A1: The primary cause of degradation is enzymatic activity. The main enzyme responsible for the breakdown of amylin peptides is Insulin-Degrading Enzyme (IDE), a zinc-metalloprotease that also degrades insulin and other bioactive peptides.[1][2][3] Other proteases present in cell culture media, tissue homogenates, or plasma can also contribute to degradation.
Q2: How should I store rat Amylin (8-37) to ensure its stability?
A2: Proper storage is crucial for maintaining the integrity of rat Amylin (8-37). Lyophilized powder should be stored at -20°C for long-term storage. For short-term storage, 4°C is acceptable for a few weeks. Once reconstituted, it is recommended to prepare aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for reconstituting rat Amylin (8-37)?
A3: Rat Amylin (8-37) is typically soluble in water. For cell culture experiments, it is advisable to dissolve the peptide in sterile, nuclease-free water or a buffer compatible with your experimental system.
Q4: Can I use the same handling procedures for rat and human Amylin?
A4: While both are amylin peptides, their aggregation properties differ. Human amylin has a higher propensity to aggregate and form amyloid fibrils, a process implicated in type 2 diabetes.[4] Rat amylin is less prone to aggregation due to key amino acid differences.[5][6] While degradation pathways may be similar, the handling of human amylin often requires additional precautions to prevent aggregation, which can also influence its apparent stability.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with rat Amylin (8-37).
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of peptide activity or inconsistent results. | 1. Enzymatic Degradation: Proteases in the experimental system (cell culture media with serum, tissue homogenates, plasma) are degrading the peptide. 2. Improper Storage: Repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures. 3. Adsorption to Surfaces: The peptide may be adsorbing to plasticware (e.g., tubes, pipette tips). | 1. Add Protease Inhibitors: Supplement your buffers and media with a broad-spectrum protease inhibitor cocktail. For targeted inhibition of IDE, consider using inhibitors like bacitracin. 2. Optimize Storage: Aliquot reconstituted peptide into low-protein-binding tubes and store at -80°C. Avoid repeated freeze-thaw cycles. 3. Use Low-Binding Plastics: Utilize low-protein-binding microcentrifuge tubes and pipette tips. Pre-coating tubes with a bovine serum albumin (BSA) solution can also help. |
| Peptide precipitation or aggregation observed. | 1. High Concentration: The concentration of the peptide solution may be too high. 2. Inappropriate Buffer pH: The pH of the buffer may be promoting aggregation. 3. Contamination: Presence of nucleating agents or contaminants. | 1. Work with Lower Concentrations: Prepare fresh dilutions from a concentrated stock just before use. 2. Adjust Buffer pH: While rat amylin is less prone to aggregation than human amylin, maintaining a slightly acidic pH (e.g., pH 5.5) can improve stability against aggregation for amylin peptides in general.[7] 3. Use High-Purity Reagents: Ensure all buffers and solvents are of high purity and filtered. |
| Variability between experimental replicates. | 1. Inconsistent Pipetting: Inaccurate or inconsistent pipetting of the peptide solution. 2. Uneven Cell Seeding: For cell-based assays, variations in cell number per well. 3. Differential Degradation: Varying levels of proteases in different samples. | 1. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions. 2. Ensure Uniform Cell Seeding: Use a hemocytometer or automated cell counter to ensure consistent cell numbers. 3. Standardize Sample Handling: Treat all samples identically, including incubation times and the addition of protease inhibitors. |
Quantitative Data Summary
The following tables summarize available quantitative data regarding the stability and inhibition of Amylin peptides. Note that specific degradation kinetics for rat Amylin (8-37) are not always available, and data from related peptides are included for reference.
Table 1: Half-life of Amylin Peptides in Different Conditions
| Peptide | Condition | Half-life | Reference |
| Rat Amylin | In vivo (lean rats, intravenous injection) | ~13 minutes | [8] |
| Pramlintide (Amylin analog) | In humans (plasma) | ~20-45 minutes | [9] |
Table 2: Efficacy of Protease Inhibitors on Amylin Degradation
| Inhibitor | Target Protease(s) | Concentration | Effect on Amylin Degradation | Reference |
| Protease Inhibitor Cocktail (General) | Broad-spectrum (Serine, Cysteine, Aspartic proteases) | Varies by manufacturer | Recommended for all experimental setups containing biological fluids or cell lysates to prevent general proteolysis. | [10] |
| Bacitracin | Insulin-Degrading Enzyme (IDE) | 100 µM | Significantly inhibits amylin degradation by IDE. | [11] |
| 1,10-Phenanthroline | Metalloproteases (including IDE) | 1 mM | General metalloprotease inhibitor that can reduce IDE activity. | [6] |
Experimental Protocols
Protocol 1: General Handling and Reconstitution of Rat Amylin (8-37)
-
Reconstitution:
-
Centrifuge the vial of lyophilized peptide briefly to collect the powder at the bottom.
-
Reconstitute the peptide in sterile, nuclease-free water or a suitable buffer (e.g., PBS, pH 7.4) to a stock concentration of 1 mg/mL.
-
Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into low-protein-binding polypropylene tubes.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
For working solutions, thaw an aliquot and dilute it to the desired concentration in your experimental buffer immediately before use.
-
-
Experimental Use:
-
When preparing working solutions, use low-protein-binding plasticware.
-
If working with biological samples (e.g., cell culture media with serum, plasma, tissue homogenates), add a broad-spectrum protease inhibitor cocktail to your buffers and media.
-
Protocol 2: Minimizing Degradation in Cell Culture Experiments
-
Prepare Media:
-
Prepare your cell culture medium as required for your experiment.
-
If using serum, be aware that it contains proteases.
-
Just before adding to the cells, supplement the medium with a protease inhibitor cocktail at the manufacturer's recommended concentration.
-
-
Peptide Addition:
-
Thaw an aliquot of the rat Amylin (8-37) stock solution.
-
Dilute the peptide to the final working concentration in the prepared, inhibitor-supplemented medium.
-
Add the peptide-containing medium to your cell cultures.
-
-
Incubation:
-
During long incubation periods, consider replacing the medium with freshly prepared peptide and inhibitor-containing medium to maintain a stable concentration. The stability of the peptide in media at 37°C will be limited.
-
Protocol 3: Stabilizing Rat Amylin (8-37) in Plasma Samples
-
Blood Collection:
-
Plasma Separation:
-
Centrifuge the blood sample at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant without disturbing the buffy coat.
-
-
Storage:
-
Immediately freeze the plasma samples at -80°C until analysis.
-
Visualizations
Signaling Pathway of Amylin (8-37) as an Antagonist
Rat Amylin (8-37) acts as a competitive antagonist at the amylin receptor, which is a heterodimer of the calcitonin receptor (CTR) and a Receptor Activity-Modifying Protein (RAMP).[14] By binding to the receptor, it blocks the downstream signaling typically initiated by the endogenous agonist, amylin.
Caption: Amylin (8-37) antagonism of the Amylin receptor signaling pathway.
Experimental Workflow for Stabilizing Rat Amylin (8-37)
This workflow outlines the key steps to maintain the stability of rat Amylin (8-37) during a typical in vitro experiment.
Caption: Recommended workflow for handling rat Amylin (8-37) to minimize degradation.
Troubleshooting Logic for Inconsistent Results
This diagram provides a logical flow to troubleshoot experiments where the activity of rat Amylin (8-37) is lower than expected or results are inconsistent.
Caption: Decision tree for troubleshooting issues with rat Amylin (8-37) experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Amylin and Calcitonin: Potential Therapeutic Strategies to Reduce Body Weight and Liver Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solution Structures of Rat Amylin Peptide: Simulation, Theory, and Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Islet amyloid: From fundamental biophysics to mechanisms of cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid, scalable assay of amylin-β amyloid co-aggregation in brain tissue and blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 11. liu.diva-portal.org [liu.diva-portal.org]
- 12. bertin-corp.com [bertin-corp.com]
- 13. biovendor.com [biovendor.com]
- 14. journals.physiology.org [journals.physiology.org]
Optimizing Amylin (8-37), rat concentration for cell culture studies
Welcome to the Technical Support Center for Amylin (8-37), rat. This guide provides troubleshooting information and answers to frequently asked questions to help researchers optimize their cell culture studies using this peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary function in cell culture studies?
A1: this compound is a truncated peptide fragment of native rat amylin.[1][2] In research, it is primarily used as a weak, competitive antagonist of the amylin receptor (AMY).[3][4][5] Its main function is to block the downstream signaling pathways activated by amylin or related peptides, such as the inhibition of glycogen synthesis in muscle tissue.[1][2][3]
Q2: How should I dissolve and store this compound?
A2: For optimal stability, this compound should be handled as follows:
-
Reconstitution: While specific instructions may vary by supplier, a common method for similar peptides involves reconstitution in a sterile buffer like 10 mM phosphate (pH 7.4).[6] Due to its proline-rich sequence, rat amylin has better solubility and stability compared to its human counterpart.[7]
-
Storage: Store lyophilized peptide at -20°C.[2] After reconstitution, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months when sealed and protected from moisture.[3]
Q3: Is this compound cytotoxic to cells?
A3: this compound is generally not considered cytotoxic. In vitro studies have shown that at a concentration of 10 µM, it has no effect on basal or insulin-stimulated glucose incorporation into glycogen in the absence of amylin.[1] However, it is always best practice to perform a dose-response experiment to determine any potential cytotoxic effects on your specific cell line. In contrast, the full-length human amylin peptide is known to form cytotoxic oligomers that can lead to cell death.[6][8][9]
Q4: What is the effective concentration range for this compound as an antagonist?
A4: The effective concentration depends on the cell type, the concentration of the agonist it is competing with, and the specific amylin receptor subtype present. A concentration of 10 µM has been shown to effectively block the effects of 30 nM amylin in isolated rat soleus muscle.[1] As it is a weak antagonist, concentrations may need to be optimized for your experimental system.[5]
Troubleshooting Guide
Issue 1: No observable antagonist effect.
-
Possible Cause 1: Insufficient Concentration.
-
Possible Cause 2: Receptor Subtype Variation.
-
Solution: The antagonist potency of this compound can differ between amylin receptor subtypes. It has been shown to be more effective at the rat AMY1(a) receptor than the rAMY3(a) receptor.[5] Verify the receptor subtypes expressed in your cell line. If your cells primarily express a less sensitive subtype, a higher concentration or a different antagonist may be required.
-
-
Possible Cause 3: Peptide Degradation.
-
Solution: Ensure the peptide has been stored correctly at -20°C or -80°C and that stock solutions have not undergone multiple freeze-thaw cycles.[3] Use freshly prepared dilutions for each experiment.
-
Issue 2: Unexpected or inconsistent results.
-
Possible Cause 1: Peptide Aggregation (more common with human amylin).
-
Solution: While rat amylin is less prone to aggregation than human amylin, improper storage or handling can still be an issue.[7][10] Ensure proper reconstitution and storage. For experiments involving human amylin as the agonist, be aware that it can form cytotoxic oligomers, which may confound results.[6][9]
-
-
Possible Cause 2: Cell Culture Variability.
-
Solution: Ensure consistent cell passage number, seeding density, and culture conditions. Changes in cell health or confluence can alter receptor expression and signaling responses.
-
Quantitative Data Summary
The following tables summarize concentrations and conditions from various published studies.
Table 1: Antagonist and Agonist Concentrations in Functional Assays
| Peptide | Concentration | Cell/Tissue Type | Assay Type | Outcome | Reference |
|---|---|---|---|---|---|
| This compound | 10 µM | Isolated rat soleus muscle | Glycogen Synthesis | Antagonized the effect of 30 nM amylin | [1] |
| Amylin (agonist) | 30 nM | Isolated rat soleus muscle | Glycogen Synthesis | Inhibited insulin-stimulated glycogen synthesis | [1] |
| Amylin (8-37), human | 75 µM | RIN-m5F cells | Cytotoxicity (XTT) | 18% reduction in cell viability after 48h | [6][11] |
| h-amylin variants | 30 µM | INS-1 β-cells | Cytotoxicity (AlamarBlue) | Variable toxicity (30-73% viability reduction after 48h) |[8] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity XTT Assay
This protocol is adapted from a study on RIN-m5F rat insulinoma cells.[6]
-
Cell Seeding: Seed RIN-m5F cells in a 96-well plate at a density of 10,000 cells/well in fresh RPMI-1640 medium. Culture for 24 hours.
-
Peptide Preparation: Reconstitute lyophilized Amylin (8-37) in an appropriate sterile buffer (e.g., 10 mM phosphate, pH 7.4). Prepare final dilutions in the cell culture medium.
-
Treatment: Replace the medium in the wells with the medium containing the desired concentrations of Amylin (8-37). Include untreated control wells. Incubate for the desired period (e.g., 48 hours).
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Assay: Remove the treatment medium. Add 100 µL of RPMI-1640 without phenol red and 50 µL of the XTT reagent to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Measurement: Quantify the absorbance at 450 nm using a spectrophotometric plate reader, with a reference wavelength of 620 nm.
-
Analysis: Normalize the results to the control wells, which represent 100% viability.
Protocol 2: Amylin Receptor Signaling (cAMP Measurement)
This is a general protocol for measuring cAMP production following amylin receptor activation.[5][]
-
Cell Culture: Culture cells expressing amylin receptors (e.g., transfected COS-7 cells) in appropriate plates until they reach the desired confluence.
-
Serum Starvation: The day of the experiment, replace the culture medium with a serum-free medium and incubate for a defined period (e.g., 30 minutes) to reduce basal signaling.
-
Antagonist Pre-incubation: For antagonist studies, pre-incubate the cells with various concentrations of this compound for a short period (e.g., 15-30 minutes) before adding the agonist.
-
Agonist Stimulation: Add the amylin receptor agonist (e.g., native amylin) at the desired concentration and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF, or BRET-based assays) following the manufacturer's instructions.
-
Analysis: Generate dose-response curves to determine the EC50 of the agonist and the IC50 or pA2 of the antagonist.
Visualizations
Amylin Receptor Signaling Pathway
Caption: Amylin receptor activation and antagonism pathway.
Experimental Workflow: Cytotoxicity Assay
Caption: General workflow for a cell viability experiment.
Troubleshooting Logic for Failed Antagonism
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound, mouse - 1 mg [eurogentec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological characterization of rat amylin receptors: implications for the identification of amylin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. US6610824B2 - Amylin agonist peptides and uses therefor - Google Patents [patents.google.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Inter-Species Cross-Seeding: Stability and Assembly of Rat - Human Amylin Aggregates | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: Rat Amylin (8-37) vs. CGRP (8-37) in Amylin Receptor Binding
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of receptor antagonists is paramount. This guide provides a direct comparison of rat Amylin (8-37) and Calcitonin Gene-Related Peptide (CGRP) (8-37) in their binding to amylin receptors, supported by experimental data and detailed protocols.
Amylin and CGRP, both members of the calcitonin peptide family, share structural homology and can exhibit cross-reactivity at each other's receptors. Their truncated fragments, Amylin (8-37) and CGRP (8-37), are commonly used as antagonists to probe the physiological functions of these receptors. This guide focuses on their comparative binding characteristics at rat amylin receptors, providing a valuable resource for in-vitro and in-vivo study design.
Quantitative Comparison of Antagonist Potency
The following table summarizes the antagonist potencies (pKB values) of rat Amylin (8-37) and rat αCGRP (8-37) at cloned rat amylin receptors (rAMY₁₍ₐ₎ and rAMY₃₍ₐ₎) expressed in COS-7 cells. The data reveals that while both peptides can antagonize amylin receptors, their potencies and selectivities differ.
| Antagonist | Receptor Subtype | Antagonist Potency (pKB) |
| rat αCGRP (8-37) | rAMY₁₍ₐ₎ | 7.5 ± 0.2 |
| rAMY₃₍ₐ₎ | 7.3 ± 0.2 | |
| rat Amylin (8-37) | rAMY₁₍ₐ₎ | 5.8 ± 0.1 |
| rAMY₃₍ₐ₎ | < 5.5 |
Data sourced from Bailey et al., 2012.[1]
These results indicate that rat αCGRP (8-37) is a more potent antagonist at both rAMY₁₍ₐ₎ and rAMY₃₍ₐ₎ receptors compared to rat Amylin (8-37).[1] Notably, rat Amylin (8-37) demonstrates weak antagonism and is more effective at the rAMY₁₍ₐ₎ subtype than the rAMY₃₍ₐ₎ subtype.[1] In contrast, rat αCGRP (8-37) shows selectivity for amylin receptors over the calcitonin receptor (rCT₍ₐ₎).[1]
Experimental Protocols
The following provides a detailed methodology for a competitive radioligand binding assay to determine the binding affinities of Amylin (8-37) and CGRP (8-37) for amylin receptors.
Cell Culture and Transfection
-
Cell Line: COS-7 cells are a suitable host for transient transfection of receptor constructs.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Transfection: Transiently transfect COS-7 cells with plasmids encoding the rat calcitonin receptor (CT₍ₐ₎) and a receptor activity-modifying protein (RAMP1 for rAMY₁₍ₐ₎ or RAMP3 for rAMY₃₍ₐ₎) using a suitable transfection reagent.
Radioligand Binding Assay
-
Membrane Preparation: 48 hours post-transfection, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them. Homogenize the cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.
-
Competition Binding:
-
Incubate the cell membranes with a fixed concentration of a radiolabeled amylin analog (e.g., ¹²⁵I-rat Amylin).
-
Add increasing concentrations of the unlabeled competitor peptides (rat Amylin (8-37) or rat CGRP (8-37)).
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium.
-
-
Separation and Counting:
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflow
Amylin Receptor Signaling Pathway
Amylin receptors are G protein-coupled receptors (GPCRs). Upon agonist binding, they primarily couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. There is also evidence for coupling to other G proteins, such as Gq/11 and Gi, which can activate phospholipase C and inhibit adenylyl cyclase, respectively.
Caption: Amylin receptor signaling cascade.
Experimental Workflow for Competitive Binding Assay
The following diagram outlines the key steps in a typical competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
References
Comparative Efficacy of Amylin (8-37), Rat in Wild-Type Versus Diabetic Rat Models
A comprehensive guide for researchers on the differential effects of the amylin antagonist, Amylin (8-37), in normal and insulin-resistant rodent models.
This guide provides a detailed comparison of the efficacy of the rat amylin fragment Amylin (8-37), a potent amylin antagonist, in wild-type versus diabetic rat models. The data presented herein is crucial for researchers in the fields of metabolic disease, endocrinology, and drug development, offering insights into the physiological role of endogenous amylin and the therapeutic potential of its antagonists.
Overview of Amylin and its Antagonist
Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin from pancreatic β-cells in response to nutrient intake.[1][2][3] It plays a significant role in glucose homeostasis by slowing gastric emptying, suppressing post-prandial glucagon secretion, and promoting satiety.[1][2] In states of insulin resistance and type 2 diabetes, hyperamylinemia can occur, contributing to the pathophysiology of the disease.[4][5]
Amylin (8-37) is a truncated analog of amylin that acts as a competitive antagonist at amylin receptors.[6] By blocking the action of endogenous amylin, it serves as a valuable tool to investigate the physiological functions of amylin and to explore the therapeutic potential of amylin receptor blockade in metabolic disorders.
Comparative Efficacy Data
The following tables summarize the quantitative effects of Amylin (8-37) infusion in normal (saline-infused) and insulin-resistant (human growth hormone [hGH]-infused) conscious rats. The hGH-infused rat serves as a model for insulin resistance, a key feature of the pre-diabetic state. The data is extracted from a study by Hettiarachchi et al. (1997).[4][5]
Table 1: Effects of Amylin (8-37) on Plasma Metabolites and Hormones (Pre-clamp)
| Parameter | Group | Saline Infusion | Saline + Amylin (8-37) | hGH Infusion | hGH + Amylin (8-37) |
| Plasma Glucose (mM) | Pre-clamp | ~7 | ~7 | ~7 | ~7 |
| Plasma Insulin (mU/l) | Pre-clamp | 26 ± 2 | 14 ± 1 | 60 ± 10** | 22 ± 3 |
| Plasma Triglycerides (mM) | Pre-clamp | 0.77 ± 0.08 | 1.15 ± 0.11 | 0.93 ± 0.11 | 1.35 ± 0.15 |
| Plasma NEFA (mM) | Pre-clamp | 0.78 ± 0.05 | 0.59 ± 0.04 | 0.98 ± 0.08** | 0.69 ± 0.04* |
*NEFA: Nonesterified fatty acids. Data are presented as means ± SE. *P < 0.05 vs. corresponding group without Amylin (8-37). **P < 0.05 vs. saline-infused group.
Table 2: Effects of Amylin (8-37) on Insulin Action during Euglycemic-Hyperinsulinemic Clamp*
| Parameter | Group | Saline Infusion | Saline + Amylin (8-37) | hGH Infusion | hGH + Amylin (8-37) |
| Glucose Infusion Rate (mg·kg⁻¹·min⁻¹) | Clamp | 20.1 ± 0.8 | 23.4 ± 1.2 | 13.5 ± 1.1** | 18.9 ± 1.0 |
| Whole Body Glucose Disposal (mg·kg⁻¹·min⁻¹) | Clamp | 22.1 ± 0.8 | 25.4 ± 1.2 | 15.6 ± 1.0** | 20.8 ± 1.0 |
| Hepatic Glucose Output (mg·kg⁻¹·min⁻¹) | Clamp | 2.0 ± 0.4 | 2.0 ± 0.4 | 2.1 ± 0.5 | 1.9 ± 0.4 |
*A higher glucose infusion rate indicates greater insulin sensitivity. Data are presented as means ± SE. *P < 0.05 vs. corresponding group without Amylin (8-37). **P < 0.05 vs. saline-infused group.
Key Findings from Experimental Data
In both normal and insulin-resistant rats, administration of Amylin (8-37) led to a significant reduction in basal plasma insulin levels, suggesting that endogenous amylin contributes to the regulation of insulin secretion.[4][5] Furthermore, Amylin (8-37) enhanced whole-body and muscle insulin sensitivity in both groups, as evidenced by the increased glucose infusion rate required to maintain euglycemia during the hyperinsulinemic clamp.[4][5]
Notably, in the hGH-induced insulin-resistant rats, Amylin (8-37) corrected liver insulin resistance.[4][5] The antagonist also had significant effects on lipid metabolism, increasing plasma triglycerides while lowering nonesterified fatty acids in both normal and insulin-resistant animals.[4][5]
Experimental Protocols
The following methodologies are based on the in vivo studies conducted by Hettiarachchi et al. (1997).[4][5]
Animal Model
-
Species: Male Wistar rats.
-
Wild-Type Model: Rats were infused with saline.
-
Insulin-Resistant (Diabetic) Model: Insulin resistance was induced by a continuous infusion of human growth hormone (hGH). hGH infusion leads to hyperamylinemia and hyperinsulinemia.[4][5]
Infusion Studies
-
Animal Preparation: Rats were cannulated in the carotid artery and jugular vein for infusions and blood sampling.
-
Infusion Protocol: Conscious, fasted rats were subjected to a 5.75-hour continuous infusion of one of the following:
-
Saline (control)
-
Saline + Amylin (8-37) (0.125 µmol/h)
-
hGH (21 µg·kg⁻¹·h⁻¹)
-
hGH + Amylin (8-37) (0.125 µmol/h)
-
-
Blood Sampling: Blood samples were collected at baseline and at specified intervals throughout the infusion period for the measurement of plasma glucose, insulin, amylin, triglycerides, and nonesterified fatty acids.
Euglycemic-Hyperinsulinemic Clamp
-
Timing: The clamp was initiated at 3.75 hours into the infusion protocol and lasted for 2 hours.
-
Procedure:
-
A continuous infusion of insulin (100 mU/l) was started.
-
Plasma glucose was monitored every 5-10 minutes.
-
A variable infusion of 25% glucose was adjusted to maintain euglycemia (plasma glucose at ~7 mM).
-
A bolus of 2-deoxy-D-[³H]glucose and [¹⁴C]glucose was administered at the start of the clamp to assess glucose turnover.
-
-
Outcome Measures: The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity. Whole-body glucose disposal and hepatic glucose output were also calculated.
Signaling Pathways and Experimental Workflow
Amylin Receptor Signaling
Amylin exerts its effects by binding to a complex of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).[1] There are three known RAMPs, and their combination with the CTR determines the specific amylin receptor subtype (AMY1, AMY2, AMY3).[1][7] Amylin (8-37) acts as a competitive antagonist, blocking the binding of endogenous amylin to these receptors and thereby inhibiting downstream signaling, which is believed to involve G-protein-coupled pathways and changes in intracellular cAMP levels.
References
- 1. Mediators of Amylin Action in Metabolic Control [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Amilina: del estudio molecular a las acciones fisiológicas | Endocrinología y Nutrición [elsevier.es]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Rat amylin-(8-37) enhances insulin action and alters lipid metabolism in normal and insulin-resistant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Rodent islet amyloid polypeptide (IAPP) selectively enhances GABAA receptor-mediated neuronal inhibition in mouse ventral but not dorsal hippocampal dentate gyrus granule cells [frontiersin.org]
In Vitro Comparison Guide: Rat Amylin (8-37) vs. Human Amylin
An Objective Analysis for Research and Development
This guide provides a detailed in vitro comparison between rat amylin (8-37), a widely used amylin receptor antagonist, and full-length human amylin, the endogenous agonist known for its critical role in glucose homeostasis and its pathological aggregation in type 2 diabetes. This document is intended for researchers, scientists, and drug development professionals, offering objective data to inform experimental design and interpretation.
Introduction to Amylin and Its Analogs
Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin from pancreatic β-cells in response to nutrient stimuli.[1][2] It plays a crucial role in regulating glucose metabolism by slowing gastric emptying, suppressing glucagon secretion, and reducing food intake.[1]
A key differentiator between species is amylin's propensity to aggregate. Human amylin is highly prone to misfolding and forming amyloid fibrils, the pathological hallmark of type 2 diabetes that contributes to β-cell dysfunction.[3][4][5] In contrast, rodent amylin, such as that from rats and mice, is not amyloidogenic under physiological conditions.[3][6] This difference is primarily due to key proline substitutions in the 20-29 amino acid region of rat amylin, which disrupt the formation of β-sheets necessary for fibrillization.[6][7][8]
The fragment rat amylin (8-37) lacks the N-terminal region required for receptor activation, transforming it into a valuable research tool that can bind to the amylin receptor but not elicit a downstream signal, thus acting as an antagonist.[9][10][11] This guide focuses on the contrasting in vitro characteristics of the human agonist and this rat-derived antagonist fragment.
Molecular and Functional Comparison
The fundamental differences between human amylin and rat amylin (8-37) stem from variations in their primary structure, which dictate their biophysical and pharmacological properties.
-
Aggregation Propensity: Human amylin readily forms amyloid fibrils in vitro, a process that can be monitored using dyes like Thioflavin T (ThT), which fluoresces upon binding to β-sheet-rich structures.[3] Rat amylin, and by extension its fragments, does not form fibrils due to multiple proline residues that act as "β-sheet breakers".[6][7] This makes rat amylin (8-37) stable in solution and suitable for functional assays where aggregation could be a confounding factor.
-
Receptor Activity: Amylin exerts its effects by binding to a family of G protein-coupled receptors (GPCRs). These receptors are heterodimers, composed of the calcitonin receptor (CTR) core complexed with one of three Receptor Activity-Modifying Proteins (RAMPs), which define the receptor subtype (AMY₁, AMY₂, or AMY₃).[2][12][13]
-
Human Amylin (Agonist): As the endogenous ligand, full-length human amylin binds to and activates these receptors, initiating downstream signaling cascades, primarily through the Gs protein pathway leading to cyclic AMP (cAMP) production.[12][]
-
Rat Amylin (8-37) (Antagonist): The N-terminal disulfide-bridged ring structure of amylin is critical for receptor activation.[11] By removing the first seven amino acids, the rat amylin (8-37) fragment retains its ability to bind to the receptor but cannot induce the conformational change required for G-protein coupling and signaling, thereby acting as a competitive antagonist.[9][10][11] Some studies characterize it as a relatively weak antagonist in certain cellular contexts.[10]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for human amylin and rat amylin (8-37) from in vitro functional assays. Direct comparisons must be interpreted with caution due to variations in experimental systems (e.g., cell lines, receptor subtypes expressed).
| Parameter | Human Amylin (1-37) | Rat Amylin (8-37) | Key Implication |
| Function | Agonist | Antagonist | Opposite functional effects at the amylin receptor. |
| Aggregation | Highly Amyloidogenic | Non-Amyloidogenic | Human amylin is a model for amyloid pathology; rat amylin (8-37) is stable in solution. |
| Potency (cAMP Assay) | EC₅₀ ≈ 35.2 nM (in MCF-7 cells)[15] | Not Applicable (does not stimulate cAMP) | Demonstrates the ability of human amylin to activate the receptor at nanomolar concentrations. |
| Antagonist Activity | Not Applicable | pK₉ ≈ 5.8 (at AMY₁ₐ and AMY₃ₐ receptors)[10] | Quantifies the relatively low potency of rat amylin (8-37) as an antagonist. |
| Receptor Binding | High Affinity | Binds to the receptor, but with lower potency than the full-length peptide.[9] | The N-terminus contributes to overall binding affinity. |
Key Experimental Protocols
Detailed methodologies for characterizing the distinct properties of human amylin and rat amylin (8-37) are provided below.
This assay is used to monitor the kinetics of amyloid fibril formation, a characteristic of human amylin but not rat amylin.
-
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to the β-sheet structures characteristic of amyloid fibrils.[16][17] This property allows for real-time monitoring of the aggregation process.
-
Protocol:
-
Preparation: Prepare a stock solution of ThT (e.g., 1 mM in water) and filter it through a 0.2 µm filter. Prepare peptide (human amylin) stock solutions by dissolving the lyophilized powder in a suitable solvent (e.g., 10 mM NaOH) before diluting into the assay buffer (e.g., PBS, pH 7.4).[18]
-
Assay Setup: In a 96-well, non-binding, black plate, combine the peptide solution to its final desired concentration (e.g., 10-25 µM) with the assay buffer containing a final ThT concentration of 10-20 µM.[19] Include buffer-only and ThT-only controls.
-
Incubation and Measurement: Place the plate in a fluorescence plate reader pre-heated to 37°C.[19] Schedule kinetic readings every 5-15 minutes for several hours or days. Use an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 482 nm.[16][18]
-
Data Analysis: Plot ThT fluorescence intensity against time. A typical amyloid aggregation curve will show a sigmoidal shape with a lag phase, a growth (elongation) phase, and a final plateau.
-
This assay measures the functional activation of amylin receptors by an agonist (human amylin) and its inhibition by an antagonist (rat amylin 8-37).
-
Principle: Amylin receptors are primarily coupled to the Gs alpha subunit of the G protein.[] Agonist binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels can be quantified using various methods, such as competitive immunoassays (e.g., HTRF, ELISA) or BRET-based biosensors.[20][21]
-
Protocol:
-
Cell Culture: Plate cells expressing amylin receptors (e.g., HEK293 or COS-7 cells transfected with CTR and a RAMP, or MCF-7 cells which endogenously express the receptor) in 96- or 384-well plates and grow to near confluency.[15]
-
Antagonist Pre-incubation: For antagonist testing, aspirate the culture medium and pre-incubate the cells with varying concentrations of rat amylin (8-37) in assay buffer (e.g., DMEM containing a phosphodiesterase inhibitor like IBMX) for 15-30 minutes at 37°C.[22]
-
Agonist Stimulation: Add human amylin (at a concentration near its EC₅₀, e.g., 35 nM) to the wells (including those pre-treated with the antagonist) and incubate for an additional 15-30 minutes at 37°C.[22] For generating an agonist dose-response curve, add varying concentrations of human amylin to cells not treated with an antagonist.
-
Cell Lysis and Detection: Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Measure the signal (e.g., fluorescence, luminescence) and calculate the cAMP concentration based on a standard curve. For agonist activity, plot cAMP concentration against the log of the human amylin concentration to determine the EC₅₀. For antagonist activity, plot the response against the antagonist concentration to determine the IC₅₀ or calculate the pA₂ value.
-
Visualization of Pathways and Workflows
Caption: Canonical amylin receptor signaling cascade via the Gs-cAMP-PKA pathway.
Caption: Workflow for monitoring human amylin aggregation using the Thioflavin T assay.
Caption: Workflow for measuring amylin receptor activation via cAMP accumulation.
References
- 1. The Importance of Understanding Amylin Signaling Mechanisms for Therapeutic Development in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Amylin Consensus Sequences Suggests that Human Amylin is Not Optimized to Minimize Amyloid Formation and Provides Clues to Factors that Modulate Amyloidogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Exploring the central region of amylin and its analogs aggregation: the influence of metal ions and residue substitutions [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Inter-Species Cross-Seeding: Stability and Assembly of Rat - Human Amylin Aggregates | PLOS One [journals.plos.org]
- 7. Secondary Structure of Rat and Human Amylin across Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Secondary Structure of Rat and Human Amylin across Force Fields | PLOS One [journals.plos.org]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Amylin structure–function relationships and receptor pharmacology: implications for amylin mimetic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. diabetesjournals.org [diabetesjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Thioflavin T spectroscopic assay [assay-protocol.com]
- 17. tandfonline.com [tandfonline.com]
- 18. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 19. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]
- 20. Amylin receptor subunit interactions are modulated by agonists and determine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Amylin receptor subunit interactions are modulated by agonists and determine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Validating the Specificity of Amylin (8-37), Rat: A Comparative Guide for Researchers
For researchers investigating the physiological roles of amylin, the peptide fragment Amylin (8-37) from rats serves as a critical tool for blocking the native hormone's effects. However, due to the complex interplay between amylin and related peptide systems, rigorous validation of its antagonist specificity is paramount. This guide provides a comparative analysis of rat Amylin (8-37) against other common antagonists, supported by experimental data and detailed protocols to ensure the accuracy and reliability of research findings.
Understanding the Amylin Receptor System
Amylin, a 37-amino acid peptide co-secreted with insulin from pancreatic β-cells, regulates glucose homeostasis.[1] Its biological effects are mediated through a family of G protein-coupled receptors. These receptors are unique in that they are heterodimers, composed of the calcitonin receptor (CTR) complexed with one of three receptor activity-modifying proteins (RAMPs). This association gives rise to three primary amylin receptor subtypes: AMY1 (CTR + RAMP1), AMY2 (CTR + RAMP2), and AMY3 (CTR + RAMP3).
The structural homology between amylin, calcitonin (CT), and calcitonin gene-related peptide (CGRP) and the shared receptor subunit (CTR) necessitate a thorough evaluation of any amylin antagonist's specificity. Cross-reactivity with CT and CGRP receptors can lead to confounding results and misinterpretation of an antagonist's effects.
Comparative Antagonist Performance
To ascertain the specificity of rat Amylin (8-37), its performance must be benchmarked against other well-characterized antagonists that target the amylin, calcitonin, and CGRP receptor systems. The following tables summarize the available quantitative data on the binding affinity and functional antagonism of these peptides.
Table 1: Comparative Binding Affinity (Ki in nM) of Amylin Receptor Antagonists
| Antagonist | Amylin Receptors (AMY) | Calcitonin Receptor (CTR) | CGRP Receptor |
| Amylin (8-37), rat | Weak (pKB ~5.8 for AMY1a/3a)[2] | Low Affinity | Low Affinity |
| AC187 | High Affinity | Moderate Affinity | Low Affinity |
| Salmon Calcitonin (8-32) (sCT(8-32)) | High Affinity | High Affinity | Low Affinity |
| CGRP (8-37) | Moderate Affinity | Low Affinity | High Affinity |
Note: Lower Ki values indicate higher binding affinity. pKB is the negative logarithm of the equilibrium dissociation constant of an antagonist, with higher values indicating greater antagonist potency.
Table 2: Comparative Functional Antagonism (pA2) of Amylin Receptor Antagonists
| Antagonist | Amylin Receptors (AMY) | Calcitonin Receptor (CTR) | CGRP Receptor |
| This compound | Weak (more effective at rAMY1a than rAMY3a)[3] | Ineffective | Ineffective |
| AC187 | Potent | Potent | Weak |
| Salmon Calcitonin (8-32) (sCT(8-32)) | Potent | Potent | Weak |
| CGRP (8-37) | Moderate Potency | Ineffective | Potent |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist. Higher pA2 values indicate greater antagonist potency.
Based on the available data, rat Amylin (8-37) is a weak antagonist at amylin receptors and exhibits poor affinity for calcitonin and CGRP receptors, suggesting a degree of selectivity for the amylin system, albeit with low potency. In contrast, AC187 and sCT(8-32) are more potent but less selective, showing significant activity at both amylin and calcitonin receptors. CGRP (8-37) is a potent and selective CGRP receptor antagonist with some cross-reactivity at amylin receptors. The order of potency for inhibiting amylin binding has been reported as AC187 > sCT(8–32) > CGRP(8–37), while for inhibiting CGRP binding, the order is CGRP(8–37) > AC187 > sCT(8–32).
Experimental Protocols for Specificity Validation
To experimentally validate the specificity of rat Amylin (8-37), a combination of radioligand binding assays and functional assays should be employed.
Radioligand Binding Assays
These assays directly measure the ability of an antagonist to compete with a radiolabeled ligand for binding to a specific receptor.
Objective: To determine the binding affinity (Ki) of rat Amylin (8-37) and other antagonists for amylin, calcitonin, and CGRP receptors.
Experimental Workflow:
References
- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcitonin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Pharmacological characterization of rat amylin receptors: implications for the identification of amylin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Amylin (8-37), Rat Amylin, and Pramlintide for Researchers
This guide provides a detailed comparative analysis of three key peptides used in metabolic research: the antagonist Amylin (8-37), the endogenous rodent agonist rat amylin, and the synthetic human amylin analogue, pramlintide. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, receptor interactions, and pharmacokinetic profiles, supported by experimental data and detailed protocols.
Introduction and Overview
Amylin, a 37-amino acid peptide hormone co-secreted with insulin from pancreatic β-cells, plays a crucial role in glucose homeostasis.[1] Its physiological effects include slowing gastric emptying, suppressing postprandial glucagon secretion, and promoting satiety.[2][3] The development of amylin analogues has been a key focus in the treatment of diabetes and obesity.[4] This guide focuses on a comparative analysis of:
-
Amylin (8-37): A truncated fragment of human amylin that acts as a competitive antagonist at amylin receptors.[5]
-
Rat Amylin: The endogenous form of amylin in rats, which differs from human amylin by six amino acids and exhibits non-amyloidogenic properties.[6]
-
Pramlintide: A synthetic analogue of human amylin, with three proline substitutions derived from the rat amylin sequence to prevent aggregation and improve solubility, making it suitable for therapeutic use.[7][8]
Mechanism of Action and Receptor Pharmacology
Amylin and its analogues exert their effects through a family of G protein-coupled receptors (GPCRs) known as amylin receptors (AMYRs). These receptors are heterodimers composed of the calcitonin receptor (CTR) and one of three receptor activity-modifying proteins (RAMPs): RAMP1, RAMP2, or RAMP3. The association with a specific RAMP determines the receptor subtype: AMY1 (CTR + RAMP1), AMY2 (CTR + RAMP2), and AMY3 (CTR + RAMP3).[9][10][11]
Rat amylin and pramlintide are agonists at all three amylin receptor subtypes, initiating downstream signaling cascades upon binding.[8] In contrast, Amylin (8-37) competitively binds to these receptors without activating them, thereby blocking the effects of endogenous amylin or amylin agonists.[5]
Amylin Receptor Signaling Pathway
The primary signaling pathway activated by amylin receptor agonists involves the coupling to the stimulatory G protein (Gs). This initiates a cascade of intracellular events, as depicted in the diagram below.
Caption: Amylin receptor agonist signaling pathway.
Quantitative Comparison of Receptor Binding and Potency
The following tables summarize the receptor binding affinities (Ki) and functional potencies (EC50) of Amylin (8-37), rat amylin, and pramlintide at the different amylin receptor subtypes. Data is compiled from multiple sources and presented as mean ± SEM where available.
| Peptide | Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| Amylin (8-37) (rat) | rAMY1(a) | 1.1 ± 0.3 | [6] |
| rAMY3(a) | >1000 | [6] | |
| Pramlintide | Rat Nucleus Accumbens | 0.023 | [8] |
Table 1: Receptor Binding Affinity.
| Peptide | Receptor Subtype | Functional Potency (pEC50) | Functional Potency (EC50) [nM] | Reference |
| Rat Amylin | hAMY1 | 9.07 ± 0.10 | 0.85 | [8] |
| hAMY2 | 8.16 ± 0.12 | 6.92 | [8] | |
| hAMY3 | 8.87 ± 0.07 | 1.35 | [8] | |
| Pramlintide | hAMY1 | 9.25 ± 0.11 | 0.56 | [8] |
| hAMY2 | 8.54 ± 0.12 | 2.88 | [8] | |
| hAMY3 | 8.95 ± 0.08 | 1.12 | [8] |
Table 2: Functional Potency in cAMP Assays.
Comparative Pharmacokinetics
The pharmacokinetic properties of pramlintide and rat amylin have been shown to be very similar in preclinical studies.[3][7] Both are characterized by a relatively short plasma half-life.[3]
| Parameter | Pramlintide | Rat Amylin | Reference |
| Half-life (t½) | ~20-45 minutes (human) | ~13 minutes (rat) | [3] |
| Tmax (subcutaneous) | ~20 minutes (human) | Not explicitly stated, but rapid | [12] |
| Clearance | Primarily renal | Primarily renal | |
| Volume of Distribution | ~0.5 L/kg (human) | Not available | [13] |
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol outlines the steps for determining the binding affinity of test compounds for amylin receptors.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Method:
-
Membrane Preparation: Cell membranes from a stable cell line expressing the desired human amylin receptor subtype (e.g., HEK293 cells transfected with CTR and the respective RAMP) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1.0 mM MgSO₄, 0.1% BSA, pH 7.4) is used for all dilutions.
-
Incubation: In a 96-well plate, add 50 µL of assay buffer containing the unlabeled competitor peptide at various concentrations, 50 µL of radioligand (e.g., [¹²⁵I]-rat amylin, final concentration ~25 pM), and 100 µL of the membrane preparation (10-20 µg protein).
-
Equilibrium: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine, followed by several washes with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled amylin (e.g., 1 µM). Specific binding is calculated by subtracting non-specific from total binding. The IC₅₀ values are determined by non-linear regression analysis, and Ki values are calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol describes the measurement of intracellular cyclic AMP (cAMP) production in response to amylin receptor activation.
Caption: Workflow for a cAMP functional assay.
Detailed Method:
-
Cell Culture: Plate cells (e.g., COS-7 or HEK293) transiently or stably expressing the desired amylin receptor subtype into 96-well plates and grow to confluence.
-
Pre-incubation: Aspirate the growth medium and pre-incubate the cells in stimulation buffer (e.g., DMEM containing 0.1% BSA) with a phosphodiesterase inhibitor (e.g., 500 µM 3-isobutyl-1-methylxanthine, IBMX) for 30 minutes at 37°C.
-
Stimulation: Add increasing concentrations of the agonist (rat amylin or pramlintide) to the wells and incubate for 15-30 minutes at 37°C. For antagonist studies, pre-incubate with Amylin (8-37) for 15 minutes before adding the agonist.
-
Cell Lysis: Aspirate the stimulation buffer and lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
cAMP Measurement: Determine the intracellular cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Generate dose-response curves by plotting the cAMP concentration against the logarithm of the agonist concentration. Fit the data using a sigmoidal dose-response equation to determine the EC₅₀ and maximal response (Emax).
Summary and Conclusion
This guide provides a comparative overview of this compound amylin, and pramlintide, highlighting their distinct pharmacological profiles.
-
Amylin (8-37) serves as a valuable research tool, acting as a selective antagonist to probe the physiological roles of endogenous amylin and to characterize the binding sites of amylin receptors.[5][6]
-
Rat Amylin is a non-amyloidogenic agonist frequently used in preclinical in vivo and in vitro studies to investigate the effects of amylin receptor activation without the confounding factor of fibril formation.[6]
-
Pramlintide is a clinically approved, stable, and soluble amylin analogue that mimics the physiological actions of human amylin.[7][8] Its development, inspired by the non-aggregating properties of rat amylin, has provided a therapeutic option for individuals with diabetes.[7]
The choice between these peptides depends on the specific research question. Amylin (8-37) is essential for antagonist studies, while rat amylin and pramlintide are suitable for investigating the consequences of amylin receptor agonism, with pramlintide being the clinically relevant analogue. The provided data tables and experimental protocols offer a foundation for designing and interpreting experiments aimed at further elucidating the complex biology of the amylin system.
References
- 1. Amylin Analogues in the Treatment of Diabetes Mellitus: Medicinal Chemistry and Structural Basis of its Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Signature for Receptor Engagement in the Metabolic Peptide Hormone Amylin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological characterization of rat amylin receptors: implications for the identification of amylin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical pharmacology of pramlintide in the rat: Comparisons with human and rat amylin | Semantic Scholar [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Amylin receptor subunit interactions are modulated by agonists and determine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Study Reanalysis Using a Mechanism-Based Pharmacokinetic/Pharmacodynamic Model of Pramlintide in Subjects with Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Comparison of Amylin Antagonists: Amylin (8-37), rat and AC253
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two commonly used amylin receptor antagonists: Amylin (8-37), rat, a truncated endogenous peptide, and AC253, a synthetic peptide antagonist. This comparison is supported by experimental data to assist researchers in selecting the appropriate antagonist for their in vitro and in vivo studies.
Introduction to Amylin and its Antagonists
Amylin, a 37-amino acid peptide hormone co-secreted with insulin from pancreatic β-cells, plays a significant role in glucose homeostasis. It achieves this by slowing gastric emptying, suppressing glucagon secretion, and promoting satiety.[1][2][3] The physiological effects of amylin are mediated through a complex receptor system composed of the calcitonin receptor (CTR) coupled with one of three receptor activity-modifying proteins (RAMPs), which form the amylin receptor subtypes AMY1, AMY2, and AMY3.[1][4]
Amylin receptor antagonists are invaluable tools for investigating the physiological and pathological roles of amylin. Amylin (8-37), a fragment of the native rat amylin peptide, and AC253 are two such antagonists that have been widely used in metabolic and neuroscience research.[5][6]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and AC253. It is important to note that the data are compiled from different studies and experimental conditions may vary. Direct head-to-head comparisons in the same experimental setup are limited.
| Parameter | This compound | AC253 | cAC253 (cyclic AC253) | Reference |
| Binding Affinity (Kd) | - | 2.6 ± 1.0 µM | 1.45 ± 0.5 µM | [7] |
| Binding Affinity (Ki) | 36-fold less potent than intact human amylin | - | - | [8] |
| Antagonist Potency (pKB) | ~5.8 | - | - | [9] |
| IC50 (cAMP Assay) | Weak antagonist | ~0.85 µM | ~0.3 µM | [5][7] |
| IC50 (Adrenomedullin Binding) | - | 25 nM | - | [10] |
Table 1: In Vitro Comparative Data for Amylin Antagonists. This table presents binding affinities (Kd and Ki), antagonist potencies (pKB), and half-maximal inhibitory concentrations (IC50) for this compound, AC253, and its cyclic analog, cAC253. Note that a lower Kd or IC50 value and a higher pKB value indicate greater potency.
| Experimental Model | This compound | AC253 | Reference |
| Amylin-Induced Anorexia in Rats | Attenuates the anorectic effect of amylin. | Attenuates the anorectic effects of amylin, cholecystokinin (CCK), and bombesin (BBS). | [11][12] |
| Amylin-Induced Hyperglycemia | Blocks amylin-induced elevations of plasma glucose. | - | [13] |
| Cognitive Deficits in AD Mouse Model | - | Improves spatial memory and learning. | [7] |
Table 2: In Vivo Comparative Data for Amylin Antagonists. This table summarizes the observed in vivo effects of this compound and AC253 in various experimental models.
Amylin Receptor Signaling Pathway
Activation of the amylin receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][14] This in turn activates Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit cellular responses. Additionally, amylin receptor activation can lead to increases in intracellular calcium and the activation of other signaling pathways such as the MAPK/ERK pathway.[15] Amylin antagonists, such as Amylin (8-37) and AC253, competitively bind to the amylin receptor, thereby blocking the binding of endogenous amylin and inhibiting the downstream signaling cascade.
Caption: Amylin Receptor Signaling Pathway and Antagonist Action.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki or Kd) of unlabeled ligands, such as Amylin (8-37) and AC253, by measuring their ability to compete with a radiolabeled ligand for binding to the amylin receptor.
Materials:
-
Cell membranes or whole cells expressing amylin receptors (e.g., HEK293 cells transfected with CTR and RAMPs).
-
Radiolabeled amylin (e.g., ¹²⁵I-Amylin).
-
Unlabeled competitor ligands (this compound; AC253).
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold PBS).
-
96-well filter plates and vacuum manifold.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of the unlabeled competitor ligands (Amylin (8-37) and AC253) in binding buffer.
-
In a 96-well plate, add a fixed concentration of radiolabeled amylin to each well.
-
Add the different concentrations of the unlabeled competitor ligands to the wells. Include wells with only radiolabeled amylin (total binding) and wells with radiolabeled amylin and a high concentration of unlabeled amylin (non-specific binding).
-
Add the cell membrane preparation or whole cells to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Competition Binding Assay Workflow.
In Vitro cAMP Accumulation Assay
This assay measures the ability of an antagonist to inhibit the amylin-induced production of cyclic AMP (cAMP) in cells expressing amylin receptors.
Materials:
-
Cells expressing amylin receptors (e.g., HEK293-AMY3 expressing cells).[7]
-
Amylin agonist (e.g., human amylin).[7]
-
Amylin antagonists (this compound; AC253).
-
Cell culture medium.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a PDE inhibitor.
-
Pre-incubate the cells with various concentrations of the antagonist (Amylin (8-37) or AC253) for a specific duration (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of the amylin agonist (typically at its EC80 concentration) for a defined period (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.
-
Plot the cAMP concentration as a function of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Amylin-Induced Anorexia Study
This protocol assesses the ability of an antagonist to block the appetite-suppressing effects of amylin in an animal model.
Materials:
-
Rats or mice.
-
Amylin agonist.
-
Amylin antagonists (this compound; AC253).
-
Vehicle solution (e.g., saline).
-
Metabolic cages for monitoring food intake.
Procedure:
-
Acclimatize the animals to individual housing in metabolic cages and monitor their baseline food intake.
-
Fast the animals for a specific period (e.g., overnight) before the experiment.
-
Administer the antagonist (Amylin (8-37) or AC253) or vehicle via a specific route (e.g., intraperitoneal injection) at a predetermined time before providing access to food.
-
Administer the amylin agonist or vehicle.
-
Provide a pre-weighed amount of food to the animals.
-
Measure the cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours) after food presentation.
-
Compare the food intake in the different treatment groups to determine if the antagonist was able to reverse the anorectic effect of the amylin agonist.
Conclusion
Both this compound and AC253 are effective antagonists of the amylin receptor. The available data suggests that AC253 and its cyclic analog, cAC253, are more potent antagonists than Amylin (8-37), which is often described as a weak antagonist.[5][7] The choice of antagonist will depend on the specific requirements of the experiment, including the desired potency, the experimental model (in vitro vs. in vivo), and the specific research question being addressed. For in vivo studies where higher potency and stability may be required, AC253 or cAC253 might be the preferred choice. However, Amylin (8-37) can still be a useful tool, particularly for initial in vitro characterization of amylin receptor function. Researchers should carefully consider the available data and the limitations of comparing results from different studies when selecting an antagonist for their research.
References
- 1. Dose response characteristics for the hyperglycemic, hyperlactemic, hypotensive and hypocalcemic actions of amylin and calcitonin gene-related peptide-I (CGRP alpha) in the fasted, anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Amylin receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Role of amylin in insulin secretion and action in humans: antagonist studies across the spectrum of insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclic AC253, a novel amylin receptor antagonist, improves cognitive deficits in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. Pharmacological characterization of rat amylin receptors: implications for the identification of amylin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Amylin is more potent and more effective than glucagon in raising plasma glucose concentration in fasted, anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Release of amylin from perfused rat pancreas in response to glucose, arginine, beta-hydroxybutyrate, and gliclazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.physiology.org [journals.physiology.org]
- 15. The Use of Bioactive Compounds in Hyperglycemia- and Amyloid Fibrils-Induced Toxicity in Type 2 Diabetes and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Effects of Amylin (8-37), Rat on Food Intake
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo effects of rat Amylin (8-37) and other key modulators of the amylin signaling pathway on food intake. The data presented is intended to assist researchers in selecting the appropriate tools for their studies on appetite regulation and metabolic disease.
Introduction to Amylin and its Role in Satiety
Amylin, a 37-amino acid peptide hormone, is co-secreted with insulin from pancreatic β-cells in response to nutrient intake. It plays a significant role in glucose homeostasis and acts as a satiety signal, contributing to the termination of meals. The primary site of action for peripherally circulating amylin is the area postrema (AP) of the hindbrain, a region lacking a complete blood-brain barrier. Activation of amylin receptors in the AP leads to a cascade of neural signaling that ultimately results in reduced food intake.
Amylin (8-37) is a truncated analog of amylin that acts as an antagonist at the amylin receptor. By blocking the action of endogenous amylin, it serves as a valuable tool for investigating the physiological role of amylin in the regulation of feeding behavior. This guide compares the effects of rat Amylin (8-37) with other amylin receptor modulators, providing quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental designs.
Comparative Analysis of Amylin Receptor Modulators on Food Intake
The following tables summarize the quantitative effects of rat Amylin (8-37) and other relevant compounds on food intake in rats, based on data from various in vivo studies.
Table 1: Effects of Amylin Receptor Antagonists on Food Intake in Rats
| Compound | Administration Route | Dose | Species | Feeding Condition | Effect on Food Intake |
| Rat Amylin (8-37) | Intracerebroventricular (ICV) | Not specified | Rat | Food deprived | No significant effect on its own.[1] |
| AC187 | Intravenous (IV) Infusion | 60 - 2,000 pmol/kg/min | Rat | Non-food-deprived | Dose-dependent increase (maximal increases from 76% to 171%).[2] |
| AC187 | Intraperitoneal (IP) | 10 µg/kg/h (chronic) | Zucker Rat (obese) | Ad libitum | Significant increase in dark phase and total food intake.[3] |
| CGRP (8-37) | Intracerebroventricular (ICV) | Not specified | Rat | Food deprived | Increased food intake.[1] |
Table 2: Effects of Amylin and Amylin Receptor Agonists on Food Intake in Rats
| Compound | Administration Route | Dose | Species | Feeding Condition | Effect on Food Intake |
| Rat Amylin | Intraperitoneal (IP) | 0.1 - 1 µg/kg | Young Rat | 24-h food deprived | Dose-dependent reduction.[2] |
| Rat Amylin | Intraperitoneal (IP) | 1 - 10 µg/kg | Old Rat | 12-h food deprived | Significant reduction, most marked in the first 2 hours.[2] |
| Rat Amylin | Subcutaneous (SC) Infusion | 300 µg/kg/day | Diet-Induced Obese Rat | Ad libitum | Significant decrease, most pronounced in the first week.[4] |
| Salmon Calcitonin (sCT) | Intraperitoneal (IP) | 0.5 µg/kg | Rat | 24-h food deprived | Potent and long-lasting reduction (>10 hours).[5] |
| Salmon Calcitonin (sCT) | Intraperitoneal (IP) | 5 µg/kg | Rat | 24-h food deprived | More potent and longer-lasting effect than amylin.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for in vivo feeding studies involving the administration of amylin-related peptides.
Protocol 1: Acute Intraperitoneal (IP) Injection for Food Intake Measurement
Objective: To assess the acute effects of a test compound on food intake in rats.
Animals: Male Sprague-Dawley rats (250-300g), individually housed in a temperature-controlled environment with a 12:12-h light-dark cycle.
Acclimation: Animals are acclimated to the housing conditions and handling for at least one week prior to the experiment. They are also accustomed to receiving intraperitoneal injections of sterile saline.
Procedure:
-
Rats are typically fasted for a period of 12-24 hours to ensure robust food intake at the start of the experiment.
-
At the onset of the dark phase (the active feeding period for rats), animals are administered an intraperitoneal injection of either the vehicle control (e.g., sterile saline) or the test compound (e.g., rat Amylin (8-37), AC187, or salmon calcitonin) at the desired dose.
-
Immediately following the injection, pre-weighed food is returned to the cages.
-
Food intake is measured at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
-
Cumulative food intake is calculated and expressed as g/kg of body weight.
Protocol 2: Chronic Intravenous (IV) Infusion for Continuous Food Intake Monitoring
Objective: To evaluate the sustained effects of a test compound on food intake and meal patterns.
Animals: Male Long-Evans rats with surgically implanted intravenous catheters.
Housing: Rats are housed in specialized cages equipped with automated feeding systems that continuously monitor food intake.
Procedure:
-
Following recovery from catheter implantation surgery, rats are connected to a swivel system that allows for continuous intravenous infusion without restricting movement.
-
A baseline period of several days is established where the animals receive a continuous infusion of the vehicle.
-
The infusion is then switched to the test compound (e.g., AC187) at a specific dose and rate.
-
Food intake and meal patterns (meal size, meal frequency, inter-meal interval) are continuously recorded and analyzed.
-
The infusion can be administered for several hours to days, depending on the experimental question.
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the key signaling pathways and experimental workflows.
Amylin Signaling Pathway in Food Intake Regulation
Caption: Amylin signaling pathway for satiety.
Experimental Workflow for Comparing Amylin Modulators
Caption: In vivo food intake study workflow.
Discussion and Conclusion
The available data indicate that while rat Amylin (8-37) is an antagonist of the amylin receptor, other antagonists such as AC187 appear to be more potent in stimulating food intake when administered in vivo. Studies directly comparing the peripheral effects of rat Amylin (8-37) and AC187 on food intake are limited, but the existing evidence suggests that AC187 produces a more robust and dose-dependent increase in food consumption. This may be due to differences in receptor affinity, specificity, or pharmacokinetic properties.
In contrast, amylin and its potent, long-acting agonist, salmon calcitonin (sCT), consistently reduce food intake. The anorectic effect of sCT is notably more potent and of a longer duration than that of native amylin. The ability of amylin antagonists to block the effects of both endogenous amylin and exogenous agonists like sCT underscores the physiological relevance of this signaling pathway in the control of appetite.
For researchers investigating the role of endogenous amylin, AC187 appears to be a more effective tool for blocking amylin receptors and inducing a measurable increase in food intake. Rat Amylin (8-37) may still be useful, particularly in in vitro studies or for specific experimental questions, but its in vivo effects on food intake when administered alone appear to be less pronounced. The choice of compound should be guided by the specific aims of the research, with careful consideration of the dosage, administration route, and the desired magnitude and duration of the effect.
References
- 1. Salmon calcitonin reduces food intake through changes in meal sizes in male rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of food intake in rats by intraperitoneal injection of low doses of amylin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic infusion of the amylin antagonist AC 187 increases feeding in Zucker fa/fa rats but not in lean controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.physiology.org [journals.physiology.org]
Safety Operating Guide
Safe Disposal of Amylin (8-37), Rat: A Procedural Guide for Laboratory Personnel
Proper disposal of research-grade peptides like Amylin (8-37), rat, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. While the Safety Data Sheet (SDS) for this compound, may not classify it as a hazardous substance, it is prudent to handle all research chemicals with care and follow established disposal protocols for chemical waste.[1] This guide provides detailed procedures for the safe handling and disposal of this compound, and associated materials.
Waste Characterization and Segregation
The first critical step is to correctly identify and segregate waste streams. This compound, waste can be categorized as follows:
-
Unused or Expired Peptide: Pure, unused, or expired lyophilized powder or stock solutions.
-
Contaminated Solid Waste: Items such as personal protective equipment (gloves, lab coats), pipette tips, vials, and tubes that have come into direct contact with the peptide.
-
Contaminated Liquid Waste: Aqueous solutions containing this compound, including experimental buffers, cell culture media, and rinsate from cleaning procedures.
-
Contaminated Sharps: Needles, syringes, and glass slides contaminated with the peptide.[2]
All waste materials should be segregated at the point of generation into clearly labeled, leak-proof containers.[3] It is essential not to mix incompatible waste types.[4]
Decontamination and Disposal Procedures
Step 1: Decontamination of Labware and Surfaces
All non-disposable items and surfaces contaminated with this compound, must be thoroughly decontaminated.
Experimental Protocol for Decontamination:
-
Initial Cleaning: Begin by cleaning surfaces and labware with an enzymatic detergent solution to break down the peptide.[5] Prepare a 1% (m/v) solution of a potent enzymatic detergent, such as SBCleaner.[5][6] Scrub, soak, or use an ultrasonic cleaner with the detergent solution.[6]
-
Disinfection/Inactivation: For a more thorough decontamination, especially after working with biologically active peptides, follow the initial cleaning with a sodium hypochlorite (bleach) solution.[5] A 0.5-1.0% solution is effective for general biological waste, while a 6% solution can be used for more rigorous decontamination of equipment.[5][7] Ensure a contact time of at least 20 minutes.[7]
-
Final Rinse: After decontamination, rinse the items thoroughly with purified water (e.g., distilled or deionized water) to remove any residual cleaning agents.[5]
For heavily contaminated glassware, an acid bath treatment may be necessary after an initial hot detergent wash.[7] However, glassware used with highly potent peptides may need to be disposed of as contaminated waste if complete decontamination cannot be verified.[7]
Step 2: Handling of Waste Streams
-
Unused Peptide and Contaminated Solids:
-
Collect unused peptide and other contaminated solid waste in a designated, leak-proof container clearly labeled as "Chemical Waste" and specifying the contents.[2]
-
Store the container in a designated and secure waste accumulation area.
-
-
Contaminated Liquids:
-
While direct drain disposal of peptides is discouraged, some institutions may permit it for non-hazardous materials after neutralization, provided local wastewater regulations are met.[7][8][9]
-
If neutralization is a part of your institution's protocol, adjust the pH of the liquid waste to a neutral range (typically 5-9) before collection.[7] Acidic solutions can be neutralized with sodium bicarbonate, and basic solutions with sulfuric or hydrochloric acid, monitoring the pH continuously.[7]
-
Collect the treated or untreated liquid waste in a sealed, robust container labeled for chemical waste.
-
-
Contaminated Sharps:
Step 3: Final Disposal
The ultimate disposal of this compound, waste should be managed through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[1][3][8] Do not dispose of this material in regular trash or down the sanitary sewer unless explicitly permitted by your institution's guidelines.[8]
Quantitative Data for Decontamination
The following table summarizes the quantitative parameters for the described decontamination protocols.
| Decontamination Method | Agent/Condition | Concentration | Contact Time | Application |
| Chemical Decontamination | Enzymatic Detergent | 1% (m/v) | - | Labware, equipment, and surfaces.[5] |
| Sodium Hypochlorite (Bleach) | 0.5-1.0% | 20 minutes | General biological waste.[7] | |
| Sodium Hypochlorite (Bleach) | 6% | - | Equipment decontamination.[5] | |
| Stabilized Hydrogen Peroxide | 7% | 10 minutes | Alternative to bleach.[7] | |
| Thermal Decontamination | Autoclaving (Steam Sterilization) | 121°C at 15 PSI | ≥ 30 minutes | Biohazardous waste.[7] |
| Waste Neutralization | pH Adjustment | pH 5-9 | - | Pre-treatment for aqueous waste.[7] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Disposal workflow for this compound.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. researchsafety.northwestern.edu [researchsafety.northwestern.edu]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 6. SBCleaner - Peptide decontamination - SB PEPTIDE [sb-peptide.com]
- 7. peptiderecon.com [peptiderecon.com]
- 8. Best Practices for Storing and Handling Research-Grade Peptides - IntelligentHQ [intelligenthq.com]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
